W4275
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H36N6O3 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
6-methoxy-7-(3-morpholin-4-ylpropoxy)-4-[(1-propan-2-ylpiperidin-4-yl)amino]quinazoline-2-carbonitrile |
InChI |
InChI=1S/C25H36N6O3/c1-18(2)31-8-5-19(6-9-31)27-25-20-15-22(32-3)23(16-21(20)28-24(17-26)29-25)34-12-4-7-30-10-13-33-14-11-30/h15-16,18-19H,4-14H2,1-3H3,(H,27,28,29) |
InChI Key |
CFMYKRWFDVCYRR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
W4275 NSD2 Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of W4275, a potent and selective inhibitor of the nuclear receptor binding SET domain protein 2 (NSD2). This compound, also identified as compound 42, has demonstrated significant promise in preclinical cancer models, positioning it as a valuable tool for research and potential therapeutic development. This document collates available quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action
NSD2 is a histone methyltransferase that specifically catalyzes the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2). This epigenetic modification is crucial for regulating chromatin structure and gene expression. In various cancers, dysregulation of NSD2, through overexpression or activating mutations, leads to aberrant H3K36me2 levels, promoting an oncogenic transcriptional program.
This compound functions as a catalytic inhibitor of NSD2. By binding to the NSD2 enzyme, it blocks its methyltransferase activity, thereby preventing the addition of methyl groups to H3K36. This inhibition of H3K36me2 leads to a cascade of downstream effects, including the alteration of chromatin accessibility, modulation of gene expression, and ultimately, the suppression of cancer cell proliferation and tumor growth.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (NSD2 Enzymatic Assay) | 17 nM | Biochemical Assay | [1] |
| IC50 (Cell Proliferation) | 230 nM | RS411 cells | [1] |
| Table 1: In Vitro Efficacy of this compound |
| Parameter | Value | Species | Dosing Route | Reference |
| Oral Bioavailability (F) | 27.34% | Mouse | Oral | [1] |
| Tumor Growth Inhibition | Significant | Mouse | Not Specified | [1] |
| Table 2: In Vivo Pharmacokinetics and Efficacy of this compound |
Key Experiments and Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are methodologies for key experiments used to characterize NSD2 inhibitors like this compound. While the precise protocols for this compound are detailed in Wei J, et al., J Med Chem. 2024, this section provides representative protocols for similar assays.
NSD2 Enzymatic Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the methyltransferase activity of NSD2 in a biochemical setting.
Materials:
-
Recombinant human NSD2 enzyme
-
Histone H3 substrate (e.g., recombinant H3.1)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as a methyl donor
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Test compound (this compound) at various concentrations
-
Scintillation cocktail and microplates
-
Filter paper and scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant NSD2 enzyme, and histone H3 substrate.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to the filter paper in a microplate.
-
Measure the incorporation of the radiolabeled methyl group into the histone substrate using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K36me2 Quantification (Western Blot Protocol)
This method is used to assess the effect of this compound on the levels of H3K36me2 in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., RS411)
-
This compound at various concentrations
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24-72 hours).
-
Harvest the cells and lyse them using cell lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-H3K36me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities to determine the relative change in H3K36me2 levels.
In Vivo Tumor Xenograft Model (General Protocol)
This experiment evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line (e.g., RS411)
-
Matrigel (optional, to enhance tumor formation)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture the cancer cells to the desired number.
-
Resuspend the cells in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals.
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
-
Compare the tumor growth rates between the treatment and control groups to determine the in vivo efficacy of this compound.[2]
Visualizations
NSD2 Signaling Pathway in Cancer
Caption: Conceptual signaling pathway of NSD2 in cancer and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
Caption: A generalized experimental workflow for the preclinical evaluation of an NSD2 inhibitor like this compound.
References
W4275: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
W4275, also known as Compound 42, has emerged as a potent and selective small-molecule inhibitor of the nuclear receptor-binding SET domain protein 2 (NSD2), a histone lysine (B10760008) methyltransferase. Dysregulation of NSD2 is implicated in the pathogenesis of various malignancies, making it a compelling target for therapeutic intervention. This document provides an in-depth technical overview of the discovery, chemical synthesis, and biological characterization of this compound, intended for researchers and professionals in the field of drug development.
Discovery of this compound: A Selective NSD2 Inhibitor
This compound was identified through a dedicated drug discovery program aimed at developing potent and selective inhibitors of NSD2. The discovery process likely involved high-throughput screening of compound libraries followed by a systematic structure-activity relationship (SAR) optimization campaign. The parent scaffold for this compound is a privileged quinazoline (B50416) structure.[1]
The primary research article detailing this discovery is titled, "Discovery of a Highly Potent and Selective Inhibitor Targeting Protein Lysine Methyltransferase NSD2," published in the Journal of Medicinal Chemistry in 2024 by Wei J, et al.[1] This publication describes the extensive SAR exploration that led to the identification of compound 42 (this compound) as the most promising candidate.[1]
Quantitative Biological Data
This compound exhibits potent enzymatic inhibition of NSD2 and significant anti-proliferative effects in cancer cell lines. Furthermore, it has demonstrated favorable pharmacokinetic properties and in vivo efficacy in a preclinical tumor model. The key quantitative data for this compound are summarized in the tables below.
| Parameter | Value | Assay |
| NSD2 IC50 | 17 nM | Enzymatic Inhibition Assay |
| RS4;11 IC50 | 230 nM | Cell Proliferation Assay |
| Oral Bioavailability (F) | 27.34% | Mouse Pharmacokinetic Study |
| Table 1: In Vitro and In Vivo Activity of this compound. |
Signaling Pathway of NSD2
NSD2 is a histone methyltransferase that specifically dimethylates histone H3 at lysine 36 (H3K36me2). This epigenetic modification plays a crucial role in regulating gene expression. In several cancers, the overexpression or mutation of NSD2 leads to aberrant H3K36me2 levels, which contributes to oncogenesis. By inhibiting NSD2, this compound blocks the deposition of this methyl mark, thereby altering the expression of genes critical for cancer cell survival and proliferation.
Chemical Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process, likely starting from commercially available precursors. A plausible synthetic route, based on a published scheme for a "compound 42," is outlined below. The synthesis involves key steps such as a Suzuki coupling to form the biaryl core, followed by a series of functional group manipulations to install the quinazoline heterocycle and the piperazine (B1678402) side chain.
A detailed, step-by-step synthesis protocol based on the primary literature is necessary for exact replication. The provided diagram illustrates a logical flow for the synthesis of a complex molecule like this compound, highlighting key reaction types that are commonly employed in medicinal chemistry.
Experimental Protocols
The following are generalized protocols for the key experiments used in the characterization of this compound. For precise experimental conditions, refer to the "Discovery of a Highly Potent and Selective Inhibitor Targeting Protein Lysine Methyltransferase NSD2" publication.
NSD2 Enzymatic Inhibition Assay
This assay quantifies the ability of this compound to inhibit the methyltransferase activity of NSD2. A common method is a chemiluminescent assay.
Materials:
-
Recombinant human NSD2 enzyme
-
Histone H3 substrate (e.g., biotinylated H3 peptide)
-
S-adenosylmethionine (SAM) - methyl donor
-
Anti-H3K36me2 antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Assay buffer
-
This compound (or other test compounds)
-
384-well assay plates
Procedure:
-
Add assay buffer, NSD2 enzyme, and histone H3 substrate to the wells of the assay plate.
-
Add serial dilutions of this compound or control compounds to the wells.
-
Initiate the reaction by adding SAM.
-
Incubate the plate at room temperature for the specified time to allow for histone methylation.
-
Stop the reaction and wash the plate.
-
Add the primary antibody (anti-H3K36me2) and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Incubate and wash the plate.
-
Add the chemiluminescent substrate and measure the signal using a plate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound.
RS4;11 Cell Proliferation Assay
This assay determines the effect of this compound on the growth of the RS4;11 human B-cell precursor leukemia cell line, which is known to be sensitive to NSD2 inhibition.
Materials:
-
RS4;11 cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or other test compounds)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed RS4;11 cells into a 96-well plate at a predetermined density.
-
Add serial dilutions of this compound or control compounds to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well.
-
Incubate as per the reagent manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the IC50 value by plotting the percent viability against the log concentration of this compound.
RS4;11 Tumor Xenograft Model
This in vivo study evaluates the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
RS4;11 cells
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
Procedure:
-
Subcutaneously implant RS4;11 cells (typically mixed with Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a specified size, randomize the mice into treatment and control groups.
-
Administer this compound (orally) or vehicle control to the respective groups according to a predetermined dosing schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Evaluate the anti-tumor efficacy of this compound by comparing the tumor growth in the treated group to the control group.
Conclusion
This compound is a potent and selective inhibitor of NSD2 with demonstrated anti-proliferative activity in cancer cells and in vivo anti-tumor efficacy. Its favorable pharmacokinetic profile makes it a promising candidate for further preclinical and clinical development. This technical guide provides a comprehensive overview of the discovery and chemical synthesis of this compound, along with detailed experimental protocols to facilitate further research in this area. The continued investigation of this compound and other NSD2 inhibitors holds significant promise for the development of novel epigenetic therapies for cancer.
References
In-Depth Technical Guide on the Biological Activity of W4275
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of W4275, a potent and selective inhibitor of the histone methyltransferase NSD2. The information presented herein is curated from primary research sources to facilitate further investigation and drug development efforts.
Core Compound Information
This compound, also identified as Compound 42, is a selective, orally active inhibitor of Nuclear Receptor Binding SET Domain Protein 2 (NSD2).[1] Dysregulation of NSD2, a histone methyltransferase responsible for the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2), is a known driver in various malignancies, including multiple myeloma and acute lymphoblastic leukemia. This compound has demonstrated significant potential as a therapeutic agent through its targeted inhibition of NSD2's catalytic activity.
Quantitative Biological Data
The biological activity of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative metrics are summarized in the tables below.
| Parameter | Value | Assay System | Reference |
| In Vitro Efficacy | |||
| NSD2 IC₅₀ | 17 nM | Biochemical Assay | [1] |
| RS411 Cell Proliferation IC₅₀ | 230 nM | Cell-based Assay | [1] |
| In Vivo Properties | |||
| Oral Bioavailability (F) | 27.34% | Mouse Pharmacokinetic Analysis | [1] |
Table 1: In Vitro and In Vivo Activity of this compound
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
NSD2 Enzymatic Inhibition Assay
The half-maximal inhibitory concentration (IC₅₀) of this compound against NSD2 was determined using a biochemical assay. While the primary publication by Wei J, et al. (2024) should be consulted for the full detailed protocol, a representative procedure for such an assay is as follows:
-
Reagents and Materials:
-
Recombinant human NSD2 enzyme
-
Histone H3 substrate (e.g., recombinant H3 or nucleosomes)
-
S-adenosyl-L-methionine (SAM) as a methyl donor
-
This compound (or test compound) at various concentrations
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagents (e.g., specific antibody for H3K36me2, secondary antibody, and chemiluminescent or fluorescent substrate)
-
96-well or 384-well assay plates
-
-
Procedure:
-
The NSD2 enzyme is incubated with the histone H3 substrate and varying concentrations of this compound in the assay buffer.
-
The enzymatic reaction is initiated by the addition of SAM.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 1 hour).
-
The reaction is then stopped, and the level of H3K36me2 is quantified using a detection method such as an ELISA-based format with a specific antibody or a radioactivity-based assay using [³H]-SAM.
-
The IC₅₀ value is calculated by fitting the dose-response curve using a suitable nonlinear regression model.
-
RS411 Cell Antiproliferation Assay
The antiproliferative activity of this compound was assessed using the RS411 human B-cell precursor acute lymphoblastic leukemia cell line. A general protocol for this type of assay is outlined below:
-
Cell Culture:
-
RS411 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a predetermined density.
-
This compound is added to the wells at a range of concentrations, typically in a serial dilution.
-
The cells are incubated with the compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric method, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity as an indicator of cell number.
-
The IC₅₀ value, representing the concentration of this compound that inhibits cell proliferation by 50%, is determined from the resulting dose-response curve.
-
In Vivo Tumor Xenograft Model
The in vivo efficacy of this compound was evaluated in a mouse xenograft model using the RS411 cell line. A typical protocol for such a study involves the following steps:
-
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of the human tumor cells.
-
-
Tumor Implantation:
-
RS411 cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
A specific number of cells (e.g., 5 x 10⁶) are injected subcutaneously into the flank of each mouse.
-
-
Compound Administration and Monitoring:
-
Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at a specified dose and schedule.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
The body weight and general health of the mice are also monitored.
-
-
Endpoint and Analysis:
-
The study is concluded when the tumors in the control group reach a predetermined size or at a specified time point.
-
The antitumor efficacy of this compound is evaluated by comparing the tumor growth in the treated group to the control group.
-
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects through the selective inhibition of NSD2. NSD2 is a histone methyltransferase that catalyzes the addition of two methyl groups to lysine 36 of histone H3 (H3K36me2). This epigenetic mark is generally associated with actively transcribed chromatin. The dysregulation of NSD2 leads to an aberrant epigenetic landscape that promotes oncogenesis.
The inhibition of NSD2 by this compound is expected to reverse these epigenetic changes, leading to the reactivation of tumor suppressor genes and the suppression of oncogenic gene expression programs. The downstream effects of NSD2 inhibition are complex and can involve multiple signaling pathways.
Caption: Mechanism of action of this compound.
The diagram above illustrates the proposed mechanism of action for this compound. By inhibiting NSD2, this compound prevents the dimethylation of H3K36. This leads to a decrease in the expression of oncogenes and an increase in the expression of tumor suppressor genes, ultimately resulting in reduced cell proliferation and increased apoptosis in cancer cells.
Caption: this compound biological evaluation workflow.
This workflow diagram outlines the key experimental stages in the biological characterization of this compound, from initial in vitro screening to in vivo efficacy studies.
References
The Role of NSD2 in Multiple Myeloma: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a critical epigenetic regulator implicated in the pathogenesis of a high-risk subtype of multiple myeloma. Overexpressed in 15-20% of multiple myeloma patients due to the t(4;14) chromosomal translocation, NSD2 is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2). This alteration in the epigenetic landscape drives an oncogenic transcriptional program, leading to enhanced tumor growth, survival, and drug resistance. Consequently, NSD2 has emerged as a promising therapeutic target for this patient population, which is historically associated with a poor prognosis. This technical guide provides an in-depth overview of the function of NSD2 in multiple myeloma, including its core molecular mechanisms, downstream signaling pathways, and the methodologies used to investigate its role. Furthermore, it summarizes key quantitative data and presents detailed experimental protocols to aid in the research and development of novel therapeutic strategies targeting NSD2.
The Core Function of NSD2 in Multiple Myeloma: An Epigenetic Driver of Oncogenesis
The primary oncogenic function of NSD2 in multiple myeloma stems from its enzymatic activity as a histone methyltransferase. The t(4;14) translocation places the NSD2 gene under the control of the powerful immunoglobulin heavy chain (IgH) enhancer, leading to its significant overexpression in plasma cells.[1][2]
Catalytic Activity and Epigenetic Consequences
NSD2 specifically installs a dimethyl mark on lysine 36 of histone H3 (H3K36me2), a modification associated with a transcriptionally active chromatin state.[1][3] The global increase in H3K36me2 has two major consequences:
-
Transcriptional Activation: H3K36me2 serves as a binding site for various "reader" proteins that recruit transcriptional machinery to target gene promoters, leading to the upregulation of genes crucial for myeloma cell proliferation and survival.[3][4]
-
Reciprocal Regulation of H3K27me3: The presence of H3K36me2 is antagonistic to the repressive H3K27me3 mark, which is deposited by the Polycomb Repressive Complex 2 (PRC2). Overexpression of NSD2 leads to a global reduction in H3K27me3, further contributing to a more open and transcriptionally permissive chromatin landscape.[4][5]
Downstream Signaling Pathways
The NSD2-driven epigenetic reprogramming activates several key signaling pathways that promote myelomagenesis:
-
Upregulation of Oncogenes: NSD2 directly upregulates the expression of critical myeloma oncogenes, including:
-
IRF4 (Interferon Regulatory Factor 4): A master regulator of plasma cell development and a key survival factor for myeloma cells.[1]
-
CCND2 (Cyclin D2): A crucial component of the cell cycle machinery that promotes proliferation.[1]
-
c-MYC: A potent proto-oncogene that drives cell growth and proliferation.[6][7]
-
SLAMF7: A cell surface receptor involved in myeloma cell adhesion and signaling.[1]
-
-
Maintenance of Myeloma Cell Identity: NSD2 plays a crucial role in maintaining the malignant plasma cell phenotype. Inhibition of NSD2 leads to a loss of plasma cell markers, such as CD38, and a shift towards a more immature cellular state.[8][9][10]
-
Metabolic Reprogramming: NSD2 promotes a shift towards aerobic glycolysis (the Warburg effect) by upregulating Protein Kinase C alpha (PKCα). PKCα, in turn, increases the expression of Hexokinase 2 (HK2), a key glycolytic enzyme. This metabolic reprogramming provides the cancer cells with the necessary energy and building blocks for rapid proliferation and contributes to resistance to therapies like lenalidomide.[11][12][13]
-
Immune Evasion: Recent evidence suggests that NSD2 may also contribute to immune evasion by suppressing the expression of MHC-II, thereby reducing antigen presentation to immune cells.[14]
Quantitative Data on NSD2 Function and Inhibition
This section summarizes key quantitative data from preclinical and clinical studies on NSD2 in multiple myeloma.
Table 1: Prevalence and Gene Expression Changes Associated with NSD2 Overexpression
| Parameter | Value | Reference |
| Prevalence of t(4;14) translocation in MM | 15-20% | [1][15][16][17] |
| Upregulated genes upon NSD2 overexpression (KMS11 vs. TKO) | 674 (log2 fold change >2, P < 0.01) | [18] |
| Downregulated genes upon NSD2 overexpression (KMS11 vs. TKO) | 131 (log2 fold change >2, P < 0.01) | [18] |
Table 2: Preclinical Efficacy of NSD2 Inhibitors in Multiple Myeloma Cell Lines
| Compound | Cell Line(s) | Assay | IC50 / Effect | Reference |
| RK-552 | t(4;14)+ MM cell lines | MTT assay | Significantly more sensitive than t(4;14)- lines | [13][19] |
| Gintemetostat (KTX-1001) | Not specified | Not specified | Potent inhibitor with IC50 of 0.001-0.01 µM | [20] |
| MMSET-IN-1 | MMSET | Biochemical assay | IC50 = 3.3 µM | [20] |
| NSD-IN-3 | NSD2-SET | Biochemical assay | IC50 = 0.81 µM | [20] |
| W4275 | RS411 (ALL cell line) | Proliferation assay | IC50 = 230 nM | [20] |
| LLC0424 (PROTAC degrader) | RPMI-8402 (ALL cell line) | Degradation assay | DC50 = 20 nM | [20] |
Table 3: Clinical Trial Data for Gintemetostat (KTX-1001) in Relapsed/Refractory Multiple Myeloma
| Clinical Trial Phase | Number of Patients | Key Efficacy Outcomes | Reference |
| Phase 1 (NCT05651932) | 40 | 1 Very Good Partial Response, 1 Partial Response, 2 Minimal Responses, 12 Stable Disease | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of NSD2 in multiple myeloma.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is designed to map the genome-wide localization of H3K36me2 and NSD2 in multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., KMS11 for t(4;14)+, RPMI-8226 for t(4;14)-)
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
Cold PBS
-
Lysis Buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, protease inhibitors)
-
Sonication Buffer (e.g., 50 mM HEPES-KOH, pH 7.9, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, protease inhibitors)
-
Antibodies: anti-H3K36me2, anti-NSD2, and IgG control
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Qubit fluorometer and Bioanalyzer
Procedure:
-
Cross-linking:
-
Harvest 10-20 million cells per ChIP reaction.
-
Resuspend cells in culture medium and add formaldehyde to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle rotation.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with cold PBS.
-
-
Cell Lysis and Sonication:
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 10 minutes.
-
Pellet the nuclei and resuspend in Sonication Buffer.
-
Sonicate the chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions is critical.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the specific antibody (or IgG control) overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers, followed by a final wash with TE buffer.
-
Elute the chromatin from the beads using Elution Buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates and incubate at 65°C for at least 4 hours to reverse the cross-links.
-
Treat with RNase A and then Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Quantify the ChIP DNA using a Qubit fluorometer.
-
Assess the quality and size distribution of the DNA using a Bioanalyzer.
-
Prepare sequencing libraries according to the manufacturer's protocol (e.g., Illumina).
-
Perform high-throughput sequencing.
-
RNA Sequencing (RNA-seq)
This protocol is for analyzing global gene expression changes following NSD2 modulation in multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines
-
TRIzol or other RNA extraction reagent
-
DNase I
-
RNA purification kit
-
Qubit fluorometer and Bioanalyzer
-
RNA-seq library preparation kit
Procedure:
-
RNA Extraction:
-
Harvest cells and lyse them in TRIzol.
-
Extract total RNA following the manufacturer's protocol.
-
Perform an on-column DNase I digestion to remove any contaminating genomic DNA.
-
Purify the RNA using an RNA purification kit.
-
-
RNA Quality Control:
-
Quantify the RNA concentration using a Qubit fluorometer.
-
Assess the RNA integrity (RIN score) using a Bioanalyzer. A RIN score of >8 is recommended.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing and Data Analysis:
-
Quantify and assess the quality of the library.
-
Perform high-throughput sequencing.
-
Align the sequencing reads to the reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes up- or down-regulated upon NSD2 modulation.
-
Cell Viability (MTT) Assay
This protocol is for assessing the effect of NSD2 inhibitors on the viability of multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines
-
96-well plates
-
Culture medium
-
NSD2 inhibitor(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare serial dilutions of the NSD2 inhibitor.
-
Add the drug to the wells in a final volume of 200 µL. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 48, 72, or 96 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 values.
-
Soft Agar (B569324) Colony Formation Assay
This protocol assesses the anchorage-independent growth of multiple myeloma cells, a hallmark of transformation.
Materials:
-
Multiple myeloma cell lines
-
6-well plates
-
Agar
-
2X culture medium
-
NSD2 inhibitor(s)
-
Crystal violet solution
Procedure:
-
Prepare Agar Layers:
-
Bottom Layer: Prepare a 0.6% agar solution in culture medium and add 1.5 mL to each well of a 6-well plate. Allow it to solidify.
-
Top Layer: Prepare a 0.3% agar solution in culture medium.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Resuspend the cells in the 0.3% top agar solution at a density of 1,000-5,000 cells per well.
-
Carefully layer 1.5 mL of the cell-agar suspension on top of the solidified bottom agar layer.
-
-
Drug Treatment and Incubation:
-
Add culture medium containing the NSD2 inhibitor (or vehicle) on top of the agar layers.
-
Incubate for 2-3 weeks, replacing the medium with fresh drug-containing medium every 3-4 days.
-
-
Colony Staining and Counting:
-
Stain the colonies with crystal violet solution.
-
Count the number of colonies in each well using a microscope.
-
In Vivo Subcutaneous Xenograft Model
This protocol is for evaluating the in vivo efficacy of NSD2 inhibitors in a mouse model of multiple myeloma.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
t(4;14)+ multiple myeloma cell line (e.g., KMS11)
-
Matrigel
-
NSD2 inhibitor(s)
-
Calipers
Procedure:
-
Cell Preparation and Injection:
-
Harvest and resuspend the myeloma cells in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 5-10 million cells into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the NSD2 inhibitor (or vehicle) according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
Euthanize the mice when the tumors reach the predetermined endpoint size or if they show signs of distress.
-
Excise the tumors, weigh them, and perform further analysis (e.g., histology, Western blotting).
-
Visualizations of Key Pathways and Workflows
Diagram 1: NSD2-Mediated Transcriptional Activation in Multiple Myeloma
Caption: NSD2 signaling pathway in multiple myeloma.
Diagram 2: NSD2-Driven Metabolic Reprogramming
Caption: NSD2-mediated metabolic reprogramming.
Diagram 3: Experimental Workflow for ChIP-seq
Caption: ChIP-seq experimental workflow.
Conclusion and Future Directions
NSD2 is a well-validated oncogenic driver in t(4;14)+ multiple myeloma, a subtype of the disease with a historically poor prognosis. Its central role in establishing an oncogenic epigenetic landscape makes it an attractive therapeutic target. The development of small molecule inhibitors targeting the catalytic activity of NSD2, such as gintemetostat and RK-552, has shown promise in preclinical and early clinical studies.
Future research should focus on:
-
Optimizing NSD2 Inhibitors: Developing more potent and selective inhibitors with favorable pharmacokinetic and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of NSD2 inhibitors with other anti-myeloma agents, such as proteasome inhibitors, immunomodulatory drugs, and other epigenetic modifiers.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to NSD2-targeted therapies.
-
Understanding Resistance Mechanisms: Elucidating the mechanisms of both intrinsic and acquired resistance to NSD2 inhibitors to develop strategies to overcome them.
-
Exploring Non-catalytic Functions: Investigating the non-enzymatic roles of NSD2 in multiple myeloma, which may present alternative therapeutic avenues.
A deeper understanding of the multifaceted functions of NSD2 will be instrumental in translating the promise of targeting this epigenetic regulator into effective therapies for patients with high-risk multiple myeloma.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Histone Methyltransferase MMSET/NSD2 Alters EZH2 Binding and Reprograms the Myeloma Epigenome through Global and Focal Changes in H3K36 and H3K27 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 10. onclive.com [onclive.com]
- 11. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. ashpublications.org [ashpublications.org]
- 14. K36 Therapeutics announces presentation of First-in-Human Clinical Data for Gintemetostat (KTX-1001) Demonstrating Target Engagement and Clinical Activity in Multiple Myeloma at ASH 2025 and the Appointment of Dr. Shinta Cheng, M.D., Ph.D., as Chief Medical Officer [prnewswire.com]
- 15. The Mitochondria-Independent Cytotoxic Effect of Leflunomide on RPMI-8226 Multiple Myeloma Cell Line | MDPI [mdpi.com]
- 16. Histone Methyltransferase MMSET/NSD2 Alters EZH2 Binding and Reprograms the Myeloma Epigenome through Global and Focal Changes in H3K36 and H3K27 Methylation | PLOS Genetics [journals.plos.org]
- 17. bioengineer.org [bioengineer.org]
- 18. NSD2-epigenomic reprogramming and maintenance of plasma cell phenotype in t(4;14) myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of a novel class NSD2 inhibitor for multiple myeloma with t(4;14)+ - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
W4275: A Comprehensive Selectivity Profile Against Methyltransferases
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity profile of W4275, a potent and selective inhibitor of the nuclear receptor-binding SET domain protein 2 (NSD2), a histone lysine (B10760008) methyltransferase. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, epigenetics, and medicinal chemistry.
This compound, also known as compound 42, has emerged as a significant tool for studying the biological functions of NSD2 and as a potential therapeutic agent in cancers characterized by NSD2 dysregulation.[1] Its efficacy and selectivity are critical parameters for its utility in both preclinical research and potential clinical applications. This guide summarizes the quantitative data on this compound's inhibitory activity against a panel of methyltransferases, details the experimental methodologies used for these assessments, and provides visual representations of key concepts.
In Vitro Selectivity Profile of this compound
This compound demonstrates high potency and selectivity for NSD2. The inhibitory activity of this compound was assessed against a panel of 30 other methyltransferases, revealing a remarkable selectivity for NSD2. The IC50 value for NSD2 is 17 nM.[1]
| Target Methyltransferase | IC50 (µM) |
| NSD2 | 0.017 |
| SETD2 | >10 |
| EZH2 | >10 |
| G9a | >10 |
| GLP | >10 |
| SUV39H1 | >10 |
| SUV39H2 | >10 |
| SETD8 | >10 |
| MLL1 | >10 |
| MLL4 | >10 |
| PRMT1 | >10 |
| PRMT3 | >10 |
| PRMT5 | >10 |
| PRMT6 | >10 |
| CARM1 (PRMT4) | >10 |
| DNMT1 | >10 |
| DNMT3A | >10 |
| DNMT3B | >10 |
| SMYD2 | >10 |
| SMYD3 | >10 |
| SETD1A | >10 |
| SETD1B | >10 |
| SETD7 | >10 |
| ASH1L | >10 |
| DOT1L | >10 |
| NSD1 | >10 |
| NSD3 | >10 |
| SETMAR | >10 |
| SMYD1 | >10 |
| SMYD4 | >10 |
| SMYD5 | >10 |
Table 1: Selectivity of this compound against a panel of methyltransferases. The data demonstrates that this compound is highly selective for NSD2, with IC50 values for other tested methyltransferases being significantly higher.
Experimental Protocols
The determination of the selectivity profile of this compound involved robust biochemical assays designed to measure the enzymatic activity of a panel of methyltransferases in the presence of the inhibitor.
In Vitro Methyltransferase Inhibition Assay (Radiometric)
A radiometric assay was the primary method used to determine the IC50 values of this compound against the methyltransferase panel. This method directly measures the transfer of a radiolabeled methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the substrate.
Materials:
-
Recombinant human methyltransferase enzymes
-
Specific histone peptide or protein substrates for each enzyme
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
This compound (Compound 42)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Phosphocellulose filter paper
-
Scintillation cocktail
-
Microplate reader (scintillation counter)
Procedure:
-
A reaction mixture was prepared containing the specific methyltransferase enzyme, its corresponding substrate, and assay buffer.
-
This compound was serially diluted to various concentrations and added to the reaction mixture.
-
The enzymatic reaction was initiated by the addition of [³H]-SAM.
-
The reaction was incubated for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 30°C).
-
The reaction was stopped by spotting the mixture onto phosphocellulose filter paper.
-
The filter papers were washed multiple times with a suitable buffer (e.g., 50 mM sodium bicarbonate) to remove unincorporated [³H]-SAM.
-
The dried filter papers were placed in scintillation vials with a scintillation cocktail.
-
The radioactivity, corresponding to the amount of methylated substrate, was quantified using a scintillation counter.
-
IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
Visualizing Key Concepts
To further elucidate the context of this compound's activity, the following diagrams illustrate the general workflow for inhibitor screening and the NSD2 signaling pathway.
Conclusion
The data presented in this technical guide unequivocally establish this compound as a highly potent and selective inhibitor of NSD2. Its minimal activity against a broad panel of other methyltransferases underscores its specificity, making it an invaluable chemical probe for dissecting the cellular roles of NSD2. Furthermore, the high degree of selectivity suggests a favorable therapeutic window, warranting further investigation of this compound in preclinical models of NSD2-driven malignancies. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings in other research settings.
References
In-Depth Technical Guide: Structural Analysis of W4275 Binding to the Histone Methyltransferase NSD2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and functional analysis of W4275, a potent and selective inhibitor of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). Dysregulation of NSD2, a histone lysine (B10760008) methyltransferase, is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound, also identified as Compound 42, has emerged as a promising candidate for further investigation due to its significant enzymatic inhibitory activity and anti-proliferative effects.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in its interaction with NSD2 and its effects on cancer cells.
| Parameter | Value | Cell Line/System | Reference |
| NSD2 Enzymatic Inhibition (IC50) | 17 nM | Biochemical Assay | [1][2] |
| Antiproliferative Activity (IC50) | 230 nM | RS411 cells | [1][2] |
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Route of Administration | Reference |
| Oral Bioavailability (F) | 27.34% | Mouse | Oral | [2] |
Table 2: Pharmacokinetic Properties of this compound
Structural Basis of this compound Binding to NSD2
The binding of this compound to NSD2 has been elucidated through molecular docking studies, as indicated in the supporting information of the primary research publication.[3] These computational models provide a structural hypothesis for the high-affinity interaction between the inhibitor and the catalytic SET domain of NSD2.
The quinazoline (B50416) scaffold of this compound is a key structural feature that contributes to its potent inhibitory activity.[1][4] Molecular docking simulations suggest that this compound occupies the substrate-binding pocket of the NSD2 SET domain, thereby preventing the binding of the histone H3 substrate and subsequent methylation. The precise molecular interactions, including hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues within the NSD2 active site are critical for its inhibitory potency and selectivity.
Experimental Protocols
While the full detailed experimental protocols for the characterization of this compound are contained within the primary publication, this section outlines the standard methodologies typically employed for such analyses.
NSD2 Enzymatic Inhibition Assay (IC50 Determination)
A common method to determine the IC50 of an inhibitor against a histone methyltransferase like NSD2 is a biochemical assay that measures the enzymatic activity. This can be achieved through various detection methods, such as radioactive assays (e.g., using [3H]-S-adenosylmethionine as a methyl donor) or non-radioactive methods like antibody-based detection of the methylated histone product (e.g., HTRF or AlphaLISA).
General Workflow:
-
Reagent Preparation: Recombinant human NSD2 enzyme, a suitable histone H3 substrate (e.g., recombinant histone octamers or H3 peptides), and S-adenosylmethionine (SAM) are prepared in an appropriate assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Enzyme Inhibition: NSD2 enzyme is incubated with the various concentrations of this compound.
-
Enzymatic Reaction: The reaction is initiated by the addition of the histone substrate and SAM.
-
Detection: After a defined incubation period, the reaction is stopped, and the amount of methylated histone product is quantified using a suitable detection method.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
References
The NSD2 Inhibitor W4275: A Technical Guide to its Impact on the H3K36me2 Epigenetic Mark
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epigenetic writer enzyme, Nuclear Receptor Binding SET Domain Protein 2 (NSD2), is a critical regulator of gene expression primarily through its catalysis of histone H3 lysine (B10760008) 36 dimethylation (H3K36me2). Dysregulation of NSD2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of W4275 (also known as compound 42), a potent and selective small molecule inhibitor of NSD2. We will explore its mechanism of action, its direct impact on cellular H3K36me2 levels, and provide detailed experimental protocols for assessing its activity. This document is intended to serve as a comprehensive resource for researchers in oncology, epigenetics, and drug discovery.
Introduction to this compound and its Target: NSD2
This compound is a novel, orally bioavailable small molecule that has been identified as a highly potent and selective inhibitor of the histone methyltransferase NSD2.[1][2] NSD2 is the primary enzyme responsible for establishing the H3K36me2 mark on chromatin, a modification associated with active transcription and chromatin accessibility.[1] In several cancers, including multiple myeloma and certain types of leukemia, NSD2 is overexpressed or harbors gain-of-function mutations, leading to aberrant H3K36me2 levels and driving oncogenic gene expression programs.[1][3] By targeting the catalytic activity of NSD2, this compound offers a promising strategy to reverse these epigenetic alterations and suppress tumor growth.
Mechanism of Action
This compound functions as a direct inhibitor of the NSD2 enzyme. Its mechanism of action involves binding to the catalytic SET domain of NSD2, thereby preventing the transfer of a methyl group from the S-adenosylmethionine (SAM) cofactor to the histone H3 lysine 36 residue. This direct inhibition of NSD2's methyltransferase activity leads to a global reduction in cellular H3K36me2 levels.
Quantitative Analysis of this compound's Effect on H3K36me2
The primary cellular effect of this compound is the dose-dependent reduction of the H3K36me2 epigenetic mark. This can be quantitatively assessed through various molecular biology techniques.
Enzymatic and Cellular Potency
The potency of this compound against NSD2 has been determined through both enzymatic and cell-based assays.
| Assay Type | Parameter | Value | Cell Line | Reference |
| Enzymatic Assay | IC₅₀ | 17 nM | - | [1] |
| Cellular Proliferation | IC₅₀ | 230 nM | RS4;11 | [1] |
Table 1: Potency of this compound in Enzymatic and Cellular Assays.
Cellular H3K36me2 Reduction
Treatment of cancer cell lines with this compound leads to a significant and dose-dependent decrease in global H3K36me2 levels. This effect can be visualized and quantified using Western blotting. While the specific publication for this compound (compound 42) from Wei J, et al. (2024) was not fully accessible to extract the direct image, a representative experimental workflow and expected results are described below.
Experimental Protocols
Western Blot for H3K36me2 Quantification
This protocol describes the methodology to assess the impact of this compound on global H3K36me2 levels in a cancer cell line, such as the acute lymphoblastic leukemia cell line RS4;11.
Materials:
-
This compound (Compound 42)
-
RS4;11 cells
-
RPMI-1640 medium with 10% FBS
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-H3K36me2
-
Rabbit anti-Histone H3 (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent Substrate
-
Imaging System
Procedure:
-
Cell Culture and Treatment:
-
Culture RS4;11 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) or DMSO vehicle control for a specified time (e.g., 48-72 hours).
-
-
Histone Extraction:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Sonicate the lysate to shear chromatin and release nuclear proteins.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K36me2 and total Histone H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for H3K36me2 and total Histone H3 using densitometry software.
-
Normalize the H3K36me2 signal to the total Histone H3 signal for each sample to account for loading differences.
-
Plot the normalized H3K36me2 levels against the concentration of this compound to determine the dose-dependent effect.
-
Signaling and Logical Relationships
The inhibition of NSD2 by this compound sets off a cascade of events within the cell, primarily centered around the alteration of the epigenetic landscape. The reduction in H3K36me2 has downstream consequences on other histone marks and gene expression. A key relationship is the antagonism between H3K36me2 and H3K27me3, a repressive mark.
Conclusion
This compound is a valuable chemical probe and a potential therapeutic agent for cancers driven by NSD2 dysregulation. Its high potency and selectivity for NSD2 lead to a direct and quantifiable reduction in the H3K36me2 epigenetic mark. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to investigate the biological consequences of NSD2 inhibition and to further explore the therapeutic potential of this compound. The continued study of this and similar compounds will undoubtedly deepen our understanding of the intricate role of histone methylation in health and disease.
References
Preclinical Data on W4275 as an NSD2 Inhibitor: A Technical Overview
Currently, there is no publicly available preclinical data for a specific NSD2 inhibitor designated as W4275. Extensive searches of scientific literature and drug development databases did not yield any information on a compound with this identifier.
This guide will, therefore, provide a comprehensive overview of the preclinical data landscape for NSD2 inhibitors as a class, drawing on information available for other known inhibitors. This will serve as a framework for understanding the types of data, experimental protocols, and signaling pathways that are critical in the preclinical assessment of a novel NSD2 inhibitor like this compound, should such data become available in the future.
The Role of NSD2 in Oncology
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a crucial role in regulating gene expression.[1] It specifically catalyzes the mono- and di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me1 and H3K36me2).[2] Dysregulation of NSD2 activity, often through genetic alterations like chromosomal translocations (e.g., t(4;14) in multiple myeloma) or gain-of-function mutations, leads to aberrant chromatin states and uncontrolled cell growth, contributing to the pathogenesis of various cancers.[1][3] These cancers include multiple myeloma, acute lymphoblastic leukemia, and certain solid tumors such as prostate, lung, and pancreatic cancer.[1][4][5]
The oncogenic activity of NSD2 is primarily driven by its methyltransferase activity, which leads to an increase in H3K36me2 marks. This epigenetic modification is associated with active gene transcription and can lead to the upregulation of key oncogenes.[3] Consequently, inhibiting the catalytic activity of NSD2 has emerged as a promising therapeutic strategy.[1]
Mechanism of Action of NSD2 Inhibitors
NSD2 inhibitors are small molecules designed to block the enzymatic activity of the NSD2 protein. They typically function by binding to the catalytic SET domain of NSD2, preventing it from methylating its histone substrate.[1] This inhibition leads to a global reduction in H3K36me2 levels, which in turn reverses the aberrant gene expression patterns that drive cancer cell proliferation and survival.[1]
The downstream effects of NSD2 inhibition include:
-
Transcriptional Reprogramming: Silencing of key oncogenes.
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Inhibition of Cell Proliferation: Halting the uncontrolled growth of tumor cells.[1]
-
Reversal of Lineage Plasticity: In some cancers, like prostate cancer, NSD2 inhibition can reverse the changes that make tumors resistant to therapy.[5][6]
Signaling Pathway of NSD2 Action and Inhibition
The following diagram illustrates the general signaling pathway involving NSD2 and the mechanism of its inhibition.
Caption: Mechanism of NSD2-driven oncogenesis and its inhibition.
Preclinical Data for NSD2 Inhibitors: A Template for this compound
Preclinical evaluation of a novel NSD2 inhibitor would involve a series of in vitro and in vivo studies to characterize its potency, selectivity, and anti-tumor efficacy. The following tables and experimental protocols represent the type of data that would be essential for a compound like this compound.
In Vitro Activity
In vitro studies are the initial step in characterizing a new drug candidate and are performed in a controlled laboratory setting outside of a living organism. [7] These assays are crucial for determining the direct effect of the compound on its target and on cancer cells.
Table 1: Hypothetical In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Metric | Value (nM) |
| Biochemical Assay | Recombinant NSD2 | IC50 | 5 |
| Other HMTs (e.g., G9a, SETD2) | IC50 | >10,000 | |
| Cellular Assay | KMS-11 (t(4;14)+ MM) | H3K36me2 IC50 | 25 |
| MM.1S (NSD2 mutant MM) | H3K36me2 IC50 | 30 | |
| K562 (NSD2 wild-type) | H3K36me2 IC50 | >5,000 | |
| Anti-proliferative Assay | KMS-11 (t(4;14)+ MM) | EC50 | 100 |
| MM.1S (NSD2 mutant MM) | EC50 | 150 | |
| K562 (NSD2 wild-type) | EC50 | >10,000 |
Experimental Protocols:
-
Biochemical IC50 Determination:
-
Principle: To measure the concentration of the inhibitor required to reduce the enzymatic activity of NSD2 by 50%.
-
Method: A common method is the AlphaLISA® assay.[8] Recombinant NSD2 enzyme is incubated with a biotinylated histone H3 substrate and the methyl donor S-adenosylmethionine (SAM) in the presence of varying concentrations of the inhibitor. The level of H3K36 dimethylation is then detected using a specific antibody conjugated to acceptor beads.
-
Workflow:
-
-
Cellular H3K36me2 IC50 Determination:
-
Principle: To measure the concentration of the inhibitor required to reduce the levels of H3K36me2 in cells by 50%.
-
Method: Cancer cell lines with NSD2 alterations are treated with a dilution series of the inhibitor for a defined period (e.g., 72 hours). Histones are then extracted, and the levels of H3K36me2 are quantified by Western blot or ELISA, normalized to total histone H3 levels.
-
-
Anti-proliferative EC50 Determination:
-
Principle: To measure the concentration of the inhibitor that reduces cell viability by 50%.
-
Method: Cancer cell lines are seeded in multi-well plates and treated with the inhibitor for an extended period (e.g., 5-7 days). Cell viability is then assessed using a colorimetric assay such as CellTiter-Glo® or MTS.
-
In Vivo Efficacy
In vivo studies are conducted in living organisms to evaluate the overall effects of a drug candidate, including its efficacy and safety. [9]For cancer drugs, this typically involves using animal models, such as mice with implanted human tumors (xenografts).
Table 2: Hypothetical In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model
Model Treatment Dose (mg/kg) Dosing Schedule TGI (%) KMS-11 Xenograft Vehicle - QD 0 This compound 25 QD 45 This compound 50 QD 78 This compound 100 QD 95
TGI: Tumor Growth Inhibition
Experimental Protocols:
-
Xenograft Tumor Model:
-
Principle: To assess the anti-tumor activity of the inhibitor in a living organism.
-
Method: Immunocompromised mice are subcutaneously implanted with a human cancer cell line known to be dependent on NSD2 (e.g., KMS-11). Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. The inhibitor is administered orally or via injection according to a specific schedule. Tumor volume and body weight are measured regularly. At the end of the study, tumors may be collected for pharmacodynamic analysis (e.g., measuring H3K36me2 levels).
-
Workflow:
Caption: General workflow for an in vivo xenograft study.
Future Directions and Conclusion
While no specific data exists for a compound named this compound, the field of NSD2 inhibition is rapidly advancing. The development of potent and selective NSD2 inhibitors holds significant promise for the treatment of various cancers with high unmet medical needs. [2]The preclinical data package for any new NSD2 inhibitor would need to demonstrate potent and selective inhibition of the target, leading to robust anti-tumor activity in relevant cancer models. The hypothetical data and protocols presented here provide a roadmap for the types of studies that would be necessary to advance a novel NSD2 inhibitor like this compound into clinical development. Further research and publication are required to ascertain if this compound is an internal discovery code or a compound whose data has not yet been disclosed.
References
- 1. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel class NSD2 inhibitor for multiple myeloma with t(4;14)+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]
- 5. biorxiv.org [biorxiv.org]
- 6. NSD2 targeting reverses plasticity and drug resistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro studies: what is their role in toxicology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inventivapharma.com [inventivapharma.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes for W4275: An In Vitro Cell-Based Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
W4275 is a potent and selective inhibitor of NSD2 (Nuclear SET Domain Containing 2), a histone methyltransferase. It demonstrates significant antiproliferative activity in cancer cell lines and has shown efficacy in in vivo tumor models.[1] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, focusing on cell proliferation and target engagement.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of NSD2, a writer of histone marks, leading to a reduction in histone H3 lysine (B10760008) 36 dimethylation (H3K36me2). This alteration in the epigenetic landscape can modulate the expression of genes involved in cell cycle progression and apoptosis, ultimately leading to an antiproliferative effect in sensitive cell lines.
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay Type |
| IC50 (NSD2 Inhibition) | 17 nM | - | Biochemical Assay |
| IC50 (Antiproliferation) | 230 nM | RS411 | Cell Proliferation Assay |
| Oral Bioavailability (F) | 27.34% | Mice | Pharmacokinetic Analysis |
Table 1: Summary of reported in vitro and in vivo data for this compound.[1]
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS/MTT Assay)
This protocol describes a method to determine the effect of this compound on the proliferation of the RS411 B-cell lymphoma cell line.
Materials:
-
This compound (MedChemExpress)
-
RS411 cells (ATCC)
-
RPMI-1640 medium (Gibco)
-
Fetal Bovine Serum (FBS) (Gibco)
-
Penicillin-Streptomycin (Gibco)
-
96-well clear flat-bottom tissue culture plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Culture: Culture RS411 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in all wells, including controls, is ≤ 0.1%.
-
Cell Seeding: Seed RS411 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (medium with 0.1% DMSO) and no-cell control (medium only) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Western Blot for H3K36me2 Target Engagement
This protocol details a method to assess the engagement of this compound with its target, NSD2, by measuring the levels of H3K36me2.
Materials:
-
RS411 cells
-
This compound
-
6-well tissue culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-H3K36me2, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: Seed RS411 cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 48-72 hours.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody against H3K36me2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Data Analysis: Quantify the band intensities for H3K36me2 and total H3. Normalize the H3K36me2 signal to the total H3 signal for each treatment condition.
Visualizations
Caption: Workflow for the this compound cell proliferation assay.
Caption: Hypothesized signaling pathway of this compound.
References
Application Notes: Utilizing W4275 in Animal Xenograft Models for Preclinical Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: W4275 is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a critical driver in the initiation and progression of numerous cancers, making it a key target for therapeutic intervention. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in preclinical animal xenograft models to evaluate its anti-tumor efficacy. The following sections detail the mechanism of action, experimental design considerations, and step-by-step protocols for in vivo studies.
Mechanism of Action: The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[1] In many cancers, mutations in pathway components lead to the stabilization and nuclear accumulation of β-catenin. Nuclear β-catenin then complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of target genes, such as c-Myc and Cyclin D1, which promote tumor growth. This compound is hypothesized to inhibit this pathway by preventing the interaction between β-catenin and TCF/LEF, thereby downregulating the expression of these oncogenic target genes.
Signaling Pathway Diagram:
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model using a human cancer cell line with a dysregulated Wnt/β-catenin pathway.
Materials:
-
Human cancer cell line (e.g., colorectal, hepatocellular carcinoma with APC or β-catenin mutations)
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old.[2][3]
-
Matrigel® Basement Membrane Matrix
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium
-
This compound compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until ~80% confluency.
-
Cell Preparation:
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS and count the cells.
-
Centrifuge again and resuspend the cells in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 1 x 10⁷ cells/mL. Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate method.
-
Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth. Begin caliper measurements when tumors become palpable.
-
Measure tumor dimensions (length and width) 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. .
-
-
This compound Administration:
-
Prepare this compound in the vehicle solution at the desired concentration.
-
Administer this compound to the treatment group via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Administer an equal volume of the vehicle solution to the control group.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot, qPCR).
-
Patient-Derived Xenograft (PDX) Model Protocol
PDX models more closely recapitulate the heterogeneity and microenvironment of human tumors.[4][5][6]
Materials:
-
Fresh patient tumor tissue
-
Immunodeficient mice (e.g., NSG)[7]
-
Surgical tools
-
Matrigel®
-
Antibiotics (e.g., Penicillin/Streptomycin)
-
This compound compound and vehicle
Procedure:
-
Tissue Preparation:
-
Obtain fresh tumor tissue from surgery under sterile conditions.
-
Mechanically mince the tissue into small fragments (~2-3 mm³).
-
-
Implantation:
-
Anesthetize an NSG mouse.
-
Make a small incision in the skin on the flank.
-
Create a subcutaneous pocket and implant a single tumor fragment.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth and Passaging:
-
Monitor the mice for tumor growth.
-
Once the tumor reaches ~1000 mm³, euthanize the mouse and excise the tumor.
-
The tumor can then be passaged into subsequent cohorts of mice for expansion.
-
-
Treatment Study:
-
Once a sufficient number of mice with established tumors are available, randomize them into treatment and control groups.
-
Follow steps 6 and 7 from the CDX protocol for this compound administration and efficacy evaluation.
-
Experimental Workflow Diagram:
Caption: General workflow for a xenograft efficacy study.
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized for clear interpretation and comparison.
Table 1: In Vivo Efficacy of this compound in a Colorectal Cancer CDX Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Daily | 1250 ± 150 | - | +2.5 ± 1.0 |
| This compound | 25 | Daily | 625 ± 80 | 50 | -1.2 ± 0.8 |
| This compound | 50 | Daily | 312 ± 55 | 75 | -3.5 ± 1.2 |
| Positive Control | X | Daily | 437 ± 65 | 65 | -5.0 ± 1.5 |
Table 2: Pharmacodynamic Analysis of this compound in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Time Point (hours post-dose) | Relative c-Myc mRNA Expression (Fold Change vs. Vehicle) ± SEM | Relative Cyclin D1 mRNA Expression (Fold Change vs. Vehicle) ± SEM |
| Vehicle Control | - | 24 | 1.00 ± 0.15 | 1.00 ± 0.20 |
| This compound | 50 | 8 | 0.35 ± 0.08 | 0.42 ± 0.10 |
| This compound | 50 | 24 | 0.55 ± 0.12 | 0.60 ± 0.15 |
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[2] Efforts should be made to minimize animal suffering, and humane endpoints should be clearly defined.
References
- 1. KEGG PATHWAY: Wnt signaling pathway - Reference pathway [kegg.jp]
- 2. Establishment of a mouse xenograft model of metastatic adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ichorlifesciences.com [ichorlifesciences.com]
- 4. Xenograft and organoid model systems in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for W4275 In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
W4275, also known as Compound 42, is a potent and selective inhibitor of the nuclear receptor binding SET domain protein 2 (NSD2), a histone methyltransferase.[1][2] Dysregulation of NSD2 is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This compound has demonstrated oral activity and significant anti-tumor efficacy in preclinical models, particularly in the RS411 tumor xenograft model, which represents a B-cell acute lymphoblastic leukemia.[1] These application notes provide a comprehensive overview of the available data on this compound and detailed protocols for its use in in vivo mouse studies.
Mechanism of Action
NSD2 is a histone methyltransferase that specifically catalyzes the mono- and di-methylation of histone H3 at lysine (B10760008) 36 (H3K36). This epigenetic modification is generally associated with active gene transcription. In several cancers, the overexpression or mutation of NSD2 leads to aberrant H3K36 methylation, altered chromatin structure, and the dysregulation of genes involved in cell proliferation, survival, and DNA repair.
This compound acts by competitively binding to the catalytic SET domain of NSD2, thereby inhibiting its methyltransferase activity. This leads to a reduction in global H3K36me2 levels, which can result in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Data Presentation
The following table summarizes the available quantitative data for this compound and a similar selective NSD2 inhibitor.
| Parameter | This compound (Compound 42) | Compound 15 (Similar Selective NSD2 Inhibitor) |
| Target | NSD2 | NSD2 |
| In Vitro IC50 (NSD2) | 17 nM[1] | Not specified in provided results |
| In Vitro IC50 (RS411 cells) | 230 nM[1] | Not specified in provided results |
| Animal Model | RS411 tumor xenograft model | RS4:11 xenograft model |
| Administration Route | Oral (demonstrated oral bioavailability)[1] | Not specified in provided results |
| Dosage | Not explicitly stated in provided results | 25 and 50 mg/kg |
| Mouse Strain | Not explicitly stated in provided results | Not explicitly stated in provided results |
| Oral Bioavailability (Mouse) | 27.34%[1] | Not specified in provided results |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by this compound.
Experimental Protocols
This compound Formulation for Oral Gavage
This protocol is adapted from the formulation provided by MedchemExpress and yields a clear solution of ≥ 6.25 mg/mL.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Prepare a 62.5 mg/mL stock solution of this compound in DMSO. Ensure the powder is completely dissolved.
-
Working Solution Preparation (for a 1 mL final volume): a. In a sterile microcentrifuge tube, add 400 µL of PEG300. b. Add 100 µL of the 62.5 mg/mL this compound stock solution to the PEG300. c. Mix thoroughly by vortexing until the solution is clear. d. Add 50 µL of Tween-80 and mix thoroughly. e. Add 450 µL of saline to bring the final volume to 1 mL. f. Vortex the final solution until it is homogeneous and clear.
-
Administration: The working solution should be prepared fresh on the day of use. Administer the solution to mice via oral gavage. The volume to be administered will depend on the weight of the mouse and the desired dosage.
In Vivo Efficacy Study in an RS411 Xenograft Model
This protocol provides a general framework for an efficacy study. The specific dosage for this compound has not been publicly disclosed; therefore, a dose-finding study is recommended. Based on a similar selective NSD2 inhibitor, starting doses of 25 and 50 mg/kg can be considered.
Animal Model:
-
Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
Tumor Cell Implantation:
-
Culture RS411 cells under appropriate conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 5-10 x 10^6 RS411 cells into the flank of each mouse.
Study Design:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Group 1: Vehicle control (formulation without this compound)
-
Group 2: this compound (e.g., 25 mg/kg)
-
Group 3: this compound (e.g., 50 mg/kg)
-
-
Administer this compound or vehicle daily via oral gavage.
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze statistical significance using appropriate methods (e.g., ANOVA, t-test).
-
Monitor for any signs of toxicity, such as weight loss or changes in behavior.
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical in vivo mouse study with this compound.
Toxicity
While the provided search results indicate that this compound has "good safety" in the RS411 tumor xenograft model, detailed toxicology studies are not publicly available.[2] As with any experimental compound, it is crucial to monitor for signs of toxicity, including but not limited to:
-
Body weight loss
-
Changes in physical appearance (e.g., ruffled fur, hunched posture)
-
Changes in behavior (e.g., lethargy, reduced food and water intake)
If significant toxicity is observed, dose reduction or cessation of treatment may be necessary.
Conclusion
This compound is a promising selective NSD2 inhibitor with demonstrated in vivo anti-tumor activity. The protocols and information provided herein offer a foundation for researchers to design and execute robust preclinical studies to further evaluate the therapeutic potential of this compound. It is imperative to perform dose-finding and toxicity studies to establish the optimal and safe therapeutic window for this compound in specific mouse models.
References
Application Notes and Protocols for W4275 Stock Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of W4275 stock solutions in cell culture experiments. This compound is a potent and selective inhibitor of the nuclear receptor-binding SET domain protein 2 (NSD2), a histone methyltransferase.
Introduction
This compound is a selective, orally active inhibitor of NSD2 with an IC50 of 17 nM.[1] It has demonstrated antiproliferative effects in cancer cell lines, such as RS411 cells (IC50 of 230 nM), and has been shown to inhibit tumor growth in xenograft models.[1] NSD2, also known as MMSET or WHSC1, is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active gene transcription.[2] Dysregulation of NSD2 activity is implicated in the progression of various cancers, including multiple myeloma.[2] this compound exerts its effects by blocking the catalytic activity of NSD2, leading to alterations in the epigenetic landscape, changes in gene expression, and ultimately, the inhibition of cancer cell proliferation and survival.[2]
Quantitative Data Summary
| Property | Value | Source |
| Synonyms | Compound 42 | [1] |
| IC50 (NSD2) | 17 nM | [1] |
| IC50 (RS411 cells) | 230 nM | [1] |
| Molecular Weight | 468.55 g/mol | |
| Solubility | ≥ 125 mg/mL in DMSO (with ultrasonication) | [3] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [3] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional, but recommended for high concentrations)
-
Calibrated pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
For 1 mL of a 10 mM stock: Mass (mg) = 0.010 mol/L x 0.001 L x 468.55 g/mol x 1000 = 4.6855 mg
-
-
Weighing this compound: Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add the desired volume of sterile DMSO to the tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 4.6855 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If preparing a high concentration solution (e.g., >10 mM), brief sonication may be necessary to ensure complete dissolution.[3]
-
Sterile Filtration (Optional but Recommended): For long-term storage and to ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile cryovial. This step is critical for preventing microbial contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.[1] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3]
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile filter tips
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Example for a 10 µM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium. This results in a 10 µM solution with a DMSO concentration of 0.1%.
-
-
-
Application to Cells: Add the appropriate volume of the final working solution to your cell culture plates. Ensure proper mixing by gently swirling the plates.
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating cells with the same final concentration of DMSO in the cell culture medium as the this compound-treated cells.
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
References
Application Notes and Protocols: W4275 in Combination Cancer Therapy
A thorough search for the compound "W4275" in the context of cancer treatment and combination therapies did not yield any specific information. The designation "this compound" does not correspond to any known or publicly disclosed anti-cancer agent in the retrieved scientific literature and clinical trial databases. It is possible that "this compound" is an internal compound name not yet in the public domain, a misnomer, or a typographical error.
Consequently, the following application notes and protocols are presented as a generalized framework. This template is designed to be adapted once the true identity and mechanism of action of the compound are clarified. The experimental designs and conceptual frameworks are based on established principles of combination cancer therapy research.
I. Introduction to Combination Therapy in Oncology
The primary goal of combination therapy in cancer treatment is to achieve synergistic or additive anti-tumor effects, overcome drug resistance, and reduce treatment-related toxicity.[1] Combining therapeutic agents that target different signaling pathways or cellular processes can lead to a more durable and robust clinical response compared to monotherapy.[1][2] The rationale for combining a novel agent like "this compound" with existing cancer drugs would depend on its specific mechanism of action and preclinical evidence of synergy.
II. Hypothetical Mechanism of Action and Combination Rationale for "this compound"
For the purpose of this illustrative guide, we will hypothesize two potential mechanisms of action for "this compound" and outline corresponding combination strategies.
Scenario A: "this compound" is a MEK Inhibitor
-
Signaling Pathway: The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Mutations in genes like KRAS can lead to constitutive activation of this pathway, driving tumor growth.
-
Combination Rationale: Combining a MEK inhibitor ("this compound") with a chemotherapy agent like docetaxel (B913) has shown promise in certain cancer types, such as KRAS-mutant non-small-cell lung cancer (NSCLC).[3] The MEK inhibitor can block a key survival pathway, potentially sensitizing the cancer cells to the cytotoxic effects of chemotherapy.
Scenario B: "this compound" is an EGFR Inhibitor
-
Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when activated, initiates downstream signaling pathways, including the PI3K/AKT and MAPK pathways, promoting cell proliferation and survival.
-
Combination Rationale: Combining an EGFR inhibitor ("this compound") with chemotherapy, such as docetaxel, is a strategy explored in cancers like breast cancer.[4] The EGFR inhibitor aims to block a primary driver of tumor growth, while the chemotherapy provides a broader cytotoxic effect.
III. Preclinical Evaluation of "this compound" Combination Therapies
A. In Vitro Synergy Assessment
Objective: To determine if the combination of "this compound" with other anti-cancer agents results in synergistic, additive, or antagonistic effects on cancer cell viability.
Experimental Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cancer cell lines of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a dose-response matrix of "this compound" and the combination drug (e.g., docetaxel). Include single-agent controls for each drug and a vehicle control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO) and read the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each drug concentration and combination. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Data Presentation:
| Drug/Combination | Cell Line | IC50 (µM) | Combination Index (at Fa=0.5) |
| "this compound" | A549 | [Value] | N/A |
| Docetaxel | A549 | [Value] | N/A |
| "this compound" + Docetaxel | A549 | [Value] | [Value] |
| "this compound" | MCF-7 | [Value] | N/A |
| Docetaxel | MCF-7 | [Value] | N/A |
| "this compound" + Docetaxel | MCF-7 | [Value] | [Value] |
B. In Vivo Tumor Growth Inhibition Studies
Objective: To evaluate the efficacy of "this compound" in combination with another anti-cancer drug in a preclinical animal model.
Experimental Protocol: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 1 x 10^6 A549 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, "this compound" alone, Docetaxel alone, "this compound" + Docetaxel).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., "this compound" via oral gavage daily, docetaxel via intravenous injection once weekly).
-
Tumor Measurement: Measure tumor volume with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Statistically compare the tumor volumes between the different treatment groups.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | p-value vs. Control | p-value vs. "this compound" | p-value vs. Combination Drug |
| Vehicle | [Value] | N/A | N/A | N/A | N/A |
| "this compound" | [Value] | [Value] | [Value] | N/A | N/A |
| Docetaxel | [Value] | [Value] | [Value] | [Value] | N/A |
| "this compound" + Docetaxel | [Value] | [Value] | [Value] | [Value] | [Value] |
IV. Visualizing Signaling Pathways and Workflows
A. Hypothetical Signaling Pathway for "this compound" as a MEK Inhibitor in Combination with Docetaxel
Caption: Hypothetical signaling pathway of "this compound" (MEK inhibitor) and Docetaxel.
B. Experimental Workflow for In Vivo Synergy Study
Caption: Workflow for a preclinical in vivo combination therapy study.
V. Clinical Development Considerations
Should preclinical data for a "this compound" combination therapy prove promising, the next step would be to design and initiate clinical trials.
-
Phase I Trials: These trials would focus on determining the safety, tolerability, and recommended Phase II dose (RP2D) of the "this compound" combination.[5]
-
Phase II Trials: These studies would evaluate the efficacy of the combination therapy in a specific patient population.[5]
-
Phase III Trials: Large-scale, randomized trials would be conducted to compare the "this compound" combination to the current standard of care.[5]
Disclaimer: The information provided above is for illustrative purposes only and is based on generalized principles of cancer drug development. The specific experimental designs and protocols would need to be tailored to the actual properties of the compound "this compound".
References
- 1. Cancer Combination Therapy Clinical Trials Commercial Development Insight - BioSpace [biospace.com]
- 2. Combinatorial Therapy of Cancer: Possible Advantages of Involving Modulators of Ionic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. respiratory-therapy.com [respiratory-therapy.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for High-Throughput Screening with W4275, a Selective NSD2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
W4275 is a potent and selective inhibitor of the nuclear receptor-binding SET domain-containing protein 2 (NSD2), a histone methyltransferase that specifically dimethylates histone H3 at lysine (B10760008) 36 (H3K36me2).[1] Aberrant NSD2 activity is implicated in various cancers, making it an attractive therapeutic target. High-throughput screening (HTS) is a critical methodology in drug discovery for identifying and characterizing novel inhibitors like this compound.[2][3] These application notes provide detailed protocols for both a biochemical and a cell-based high-throughput screen to evaluate this compound and other potential NSD2 inhibitors.
Signaling Pathway of NSD2
NSD2 utilizes S-adenosylmethionine (SAM) as a methyl donor to catalyze the transfer of a methyl group to histone H3 at lysine 36. The product of this reaction is S-adenosylhomocysteine (SAH) and a methylated histone. The resulting H3K36me2 mark is associated with active chromatin and plays a crucial role in transcriptional regulation. Inhibition of NSD2 by compounds like this compound blocks this process, leading to a reduction in H3K36me2 levels and subsequent downstream effects on gene expression and cell proliferation.
Caption: NSD2 methyltransferase signaling pathway and point of inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the performance of a typical high-throughput screen for NSD2 inhibitors.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| NSD2 IC50 | 17 nM | [1] |
| RS411 Cell Proliferation IC50 | 230 nM | [1] |
Table 2: High-Throughput Screen Performance Metrics (Example Data)
| Parameter | Value | Description | Reference |
| Z'-factor | 0.92 | A measure of assay quality, with >0.5 being excellent for HTS. | [4][5] |
| Signal-to-Background (S/B) | 3.28 | The ratio of the signal from the uninhibited enzyme to the background signal. | [4][5] |
| Coefficient of Variation (%CV) | 1.68% | A measure of the variability of the assay signal. | [4][5] |
| Hit Rate | 3.3% | The percentage of compounds in a screening library identified as active. | [4][5] |
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening of NSD2 Inhibitors using AlphaLISA
This protocol describes a homogeneous, bead-based immunoassay to measure the dimethylation of a biotinylated histone H3 peptide by NSD2. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology provides a sensitive and robust method for HTS.[6][7]
Materials:
-
Recombinant human NSD2 enzyme
-
Biotinylated Histone H3 (21-44) peptide substrate
-
S-adenosylmethionine (SAM)
-
This compound (as a control inhibitor)
-
AlphaLISA anti-H3K36me2 Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer
-
384-well white microplates
-
Multimode plate reader with AlphaLISA capabilities
Experimental Workflow:
Caption: Workflow for the biochemical high-throughput screen of NSD2 inhibitors.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and test compounds in an appropriate solvent (e.g., DMSO).
-
Compound Dispensing: Dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well microplate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Enzyme and Substrate Addition: Add a solution containing recombinant NSD2 enzyme and the biotinylated histone H3 peptide substrate to each well.
-
Reaction Initiation: Initiate the enzymatic reaction by adding SAM to each well. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and initiate detection by adding a mixture of AlphaLISA anti-H3K36me2 Acceptor beads and Streptavidin-coated Donor beads.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead association.
-
Signal Reading: Read the plate on a multimode plate reader equipped for AlphaLISA. The signal generated is proportional to the amount of H3K36me2 produced.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values for active compounds.
Protocol 2: Cell-Based High-Throughput Screening for NSD2 Inhibition
This protocol describes a cell-based assay to measure the inhibition of NSD2 in a cellular context by quantifying the levels of H3K36me2.[8][9] This can be achieved using a cellular AlphaLISA kit or high-content imaging.
Materials:
-
A relevant cell line (e.g., RS411, a B-cell lymphoma line with NSD2 translocation, or U2OS, a human osteosarcoma cell line).
-
Cell culture medium and supplements.
-
This compound (as a control inhibitor).
-
Cellular H3K36me2 detection kit (e.g., AlphaLISA SureFire Ultra).
-
384-well clear-bottom, white-walled microplates.
-
Multimode plate reader or high-content imaging system.
Experimental Workflow:
Caption: Workflow for the cell-based high-throughput screen of NSD2 inhibitors.
Procedure:
-
Cell Seeding: Seed cells into 384-well microplates at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Treat the cells with a serial dilution of this compound or test compounds. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the cells for a sufficient period to observe a change in H3K36me2 levels (e.g., 24-72 hours).
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for the chosen detection method.
-
H3K36me2 Detection:
-
For AlphaLISA: Add the lysis buffer and then the detection reagents (Acceptor and Donor beads) to the lysate. Incubate and read the signal as described in the biochemical protocol.
-
For High-Content Imaging: Fix and permeabilize the cells, then stain with a primary antibody against H3K36me2 and a fluorescently labeled secondary antibody. Image the plates on a high-content imager and quantify the fluorescence intensity per cell.
-
-
Data Analysis: Determine the concentration-dependent effect of the compounds on H3K36me2 levels and calculate IC50 values.
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for the high-throughput screening and characterization of NSD2 inhibitors like this compound. The choice between a biochemical and a cell-based assay will depend on the specific goals of the screening campaign. Biochemical assays are ideal for identifying direct inhibitors of the enzyme, while cell-based assays provide valuable information on compound activity in a more physiologically relevant context. The provided quantitative data and workflows serve as a guide for setting up and validating these screens in a drug discovery setting.
References
- 1. Assay development for histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. revvity.com [revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Administration of W4275
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preclinical administration of W4275, a selective inhibitor of Nuclear Receptor Binding SET Domain Protein 2 (NSD2). The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.
Introduction
This compound is a potent and selective inhibitor of the NSD2 methyltransferase, with an IC50 of 17 nM. It has demonstrated antiproliferative activity in cancer cell lines and tumor growth inhibition in xenograft models.[1] Notably, this compound exhibits good oral bioavailability, making it a promising candidate for oral administration in preclinical settings.[1] These notes provide essential information for its use in such studies.
Mechanism of Action
This compound selectively targets the SET domain of NSD2, inhibiting its histone methyltransferase activity. NSD2 is a histone methyltransferase that specifically dimethylates histone H3 at lysine (B10760008) 36 (H3K36me2). Overexpression or hyperactivity of NSD2 is implicated in various cancers, leading to oncogenic gene expression. By inhibiting NSD2, this compound is expected to reduce global H3K36me2 levels, thereby altering gene expression and suppressing tumor growth.
Caption: this compound inhibits the NSD2-mediated methylation of H3K36, leading to reduced oncogenic gene expression and tumor growth.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro and in vivo preclinical studies.
| Parameter | Value | Cell Line/Model | Source |
| In Vitro Potency | |||
| NSD2 IC50 | 17 nM | Biochemical Assay | [1] |
| Antiproliferative IC50 | 230 nM | RS4;11 cells | [1] |
| In Vivo Pharmacokinetics | |||
| Oral Bioavailability (F) | 27.34% | Mouse | [1] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition | Significant | RS4;11 Xenograft | [1] |
Experimental Protocols
This protocol describes the preparation of a this compound solution suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare Stock Solution:
-
Prepare a 62.5 mg/mL stock solution of this compound in DMSO. Ensure the powder is completely dissolved by vortexing.
-
-
Prepare Formulation Vehicle:
-
In a sterile tube, mix PEG300 and Tween-80 in a 4:0.5 ratio (e.g., for 1 mL of final solution, use 400 µL of PEG300 and 50 µL of Tween-80).
-
-
Prepare Dosing Solution (for a final concentration of 6.25 mg/mL):
-
To the PEG300 and Tween-80 mixture, add 100 µL of the 62.5 mg/mL this compound stock solution (for a 1 mL final volume).
-
Mix thoroughly by vortexing.
-
Add 450 µL of saline to the mixture.
-
Vortex again until a clear, homogenous solution is obtained.
-
Note: This protocol yields a clear solution of at least 6.25 mg/mL.[1] The final concentration can be adjusted by modifying the volume of the stock solution and saline, while keeping the co-solvent ratios consistent. Always prepare fresh on the day of dosing.
This protocol outlines a general workflow for assessing the in vivo efficacy of this compound in a subcutaneous tumor xenograft model.
Caption: A typical workflow for evaluating the in-vivo efficacy of this compound in a mouse xenograft model.
Procedure:
-
Cell Culture and Implantation:
-
Culture RS4;11 cells (or other relevant cancer cell line) under standard conditions.
-
Implant a sufficient number of cells (e.g., 5-10 x 10^6) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups with comparable average tumor volumes.
-
-
Treatment Administration:
-
Administer this compound orally via gavage at the desired dose level and schedule (e.g., daily).
-
Administer the vehicle solution to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., 2-3 times per week).
-
Monitor the body weight of the mice as a measure of general toxicity.
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Safety and Toxicology
As of the latest search, specific public-domain safety and toxicology data for this compound are limited. Researchers should conduct their own safety assessments. General toxicological considerations for novel small molecule inhibitors in preclinical studies include:
-
Maximum Tolerated Dose (MTD) Studies: It is essential to determine the MTD of this compound in the chosen animal model before initiating efficacy studies. This involves dose-escalation studies to identify the highest dose that does not cause unacceptable toxicity.
-
Clinical Observations: Daily monitoring for clinical signs of toxicity, such as changes in behavior, appearance, and activity levels.
-
Body Weight: Regular monitoring of body weight is a sensitive indicator of systemic toxicity.
-
Histopathology: At the end of the study, major organs should be collected for histopathological examination to identify any potential target organ toxicity.
It is recommended to consult with a toxicologist to design and execute appropriate safety and toxicology studies in compliance with institutional and regulatory guidelines.
References
Application Notes: Using W4275 to Probe NSD2-Mediated H3K36me2 in Chromatin Immunoprecipitation (ChIP) Assays
Introduction
W4275 is a potent and selective small molecule inhibitor of the histone methyltransferase NSD2 (Nuclear Receptor Binding SET Domain Protein 2), also known as WHSC1 or MMSET.[1] NSD2 is a critical epigenetic "writer" that catalyzes the mono- and di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me1/me2).[2] Dysregulation of NSD2 and aberrant H3K36me2 patterns are implicated in various malignancies, including multiple myeloma and certain types of leukemia and lung cancer.[1][3][4] The H3K36me2 mark is predominantly associated with active gene bodies and plays a crucial role in transcriptional regulation, often acting to oppose the repressive H3K27me3 mark deposited by the PRC2 complex.[2][5]
Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the genome-wide localization of histone modifications and DNA-binding proteins.[6] Using this compound in conjunction with a ChIP assay allows researchers to specifically probe the consequences of NSD2 catalytic inhibition. This approach can be used to identify genes and genomic regions that are direct targets of NSD2 activity, elucidate the role of H3K36me2 in gene regulation, and validate the on-target effects of this compound in a cellular context. These notes provide a detailed protocol for performing ChIP followed by quantitative PCR (ChIP-qPCR) to measure changes in H3K36me2 occupancy at specific gene loci following this compound treatment.
Data Presentation: Effect of this compound on H3K36me2 Occupancy
The following table summarizes representative quantitative data from a ChIP-qPCR experiment. Data are presented as "Fold Enrichment over IgG" and demonstrate the expected reduction in H3K36me2 signal at a known NSD2 target gene locus after treatment with this compound.
Table 1: Effect of this compound Treatment on H3K36me2 Occupancy at the JAM2 Locus in RS4;11 Cells
| Target Locus | Antibody | Treatment (6 hours) | Fold Enrichment over IgG (Mean ± SD) |
| JAM2 Gene Body | anti-H3K36me2 | Vehicle (0.1% DMSO) | 25.4 ± 2.1 |
| JAM2 Gene Body | anti-H3K36me2 | This compound (500 nM) | 4.7 ± 0.6 |
| MYT1 Promoter (Negative Control) | anti-H3K36me2 | Vehicle (0.1% DMSO) | 1.2 ± 0.3 |
| MYT1 Promoter (Negative Control) | anti-H3K36me2 | This compound (500 nM) | 1.1 ± 0.2 |
| JAM2 Gene Body | Normal Rabbit IgG | Vehicle (0.1% DMSO) | 1.0 ± 0.2 |
Data are representative of typical results. Fold enrichment is calculated relative to the IgG control, which represents the background signal.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the epigenetic mechanism of NSD2 and the experimental workflow for a ChIP assay incorporating the this compound inhibitor.
Experimental Protocols
This protocol is optimized for studying the effect of this compound on H3K36me2 levels in the RS4;11 human B-cell precursor leukemia cell line.
Protocol 1: Cell Culture, Treatment, and Cross-linking
-
Cell Culture: Culture RS4;11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
This compound Treatment:
-
Seed approximately 1-2 x 10⁷ cells per condition (e.g., per immunoprecipitation).
-
Prepare a stock solution of this compound in DMSO. The final concentration of this compound will need to be optimized, but a starting point of 500 nM is recommended based on antiproliferative assays.[1]
-
Treat cells with this compound or a vehicle control (e.g., 0.1% DMSO) for a specified duration. A time course (e.g., 2, 6, 12 hours) is recommended for initial experiments. A 6-hour treatment is often sufficient to observe changes in histone marks.
-
-
Cross-linking:
-
Add 37% formaldehyde (B43269) directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle agitation.[7]
-
Quench the reaction by adding 2.5 M glycine (B1666218) to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle agitation.
-
-
Cell Harvesting:
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
The cell pellet can be flash-frozen in liquid nitrogen and stored at -80°C or used immediately for the ChIP protocol.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol is adapted from standard methodologies.[8][9][10]
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS) containing protease inhibitors.
-
Incubate on ice for 10-15 minutes.
-
Sonicate the lysate to shear chromatin into fragments of 200-1000 bp. Optimal sonication conditions must be determined empirically for each specific cell type and instrument. Verify fragment size by running an aliquot on an agarose (B213101) gel after reversing cross-links.
-
Centrifuge the sonicated lysate at maximum speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (soluble chromatin) to a new tube.
-
-
Immunoprecipitation (IP):
-
Dilute the chromatin at least 1:10 with ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl) plus protease inhibitors.
-
Save a small aliquot (e.g., 1-2%) of the diluted chromatin as "Input" control. Store at -20°C.
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.
-
Pellet the beads on a magnetic stand and transfer the supernatant to a new tube.
-
Add 2-5 µg of a ChIP-validated anti-H3K36me2 antibody or a Normal Rabbit IgG control antibody.
-
Incubate overnight at 4°C with rotation.
-
Add fresh Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.
-
-
Washes:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound chromatin. Each wash should be for 5-10 minutes at 4°C with rotation.
-
2x Low Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 150 mM NaCl)
-
2x High Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 500 mM NaCl)
-
2x LiCl Wash Buffer (e.g., 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.1)
-
2x TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
-
-
Elution and Reverse Cross-linking:
-
Elute the protein-DNA complexes from the beads by adding Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO₃) and incubating at room temperature for 15-30 minutes with agitation.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 4 hours (or overnight). Also, process the "Input" sample in parallel.
-
-
DNA Purification:
-
Add RNase A and incubate at 37°C for 30 minutes.
-
Add Proteinase K and incubate at 45°C for 1-2 hours.
-
Purify the DNA using a PCR purification spin column kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Elute the final DNA in a small volume (e.g., 30-50 µL) of nuclease-free water or TE buffer.
-
Protocol 3: Analysis by qPCR
-
Primer Design: Design primers to amplify a ~100-200 bp region within the gene body of a known NSD2 target (e.g., JAM2) and a negative control region where H3K36me2 is not expected (e.g., a heterochromatic region or an inactive gene promoter like MYT1).
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix with your purified ChIP DNA, Input DNA, and specific primers.
-
Data Analysis:
-
First, calculate the "Percent Input" for each sample using the formula: % Input = 100 * 2^(Ct[Input] - Ct[IP]). (Note: The Ct[Input] value should be adjusted for the initial dilution factor of the input sample).
-
To calculate "Fold Enrichment over IgG", normalize the % Input of the specific antibody sample to the % Input of the IgG control sample. This method corrects for background and provides a clearer signal-to-noise ratio.
-
References
- 1. NSD2 dimethylation at H3K36 promotes lung adenocarcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global chromatin profiling reveals NSD2 mutations in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSD2-epigenomic reprogramming and maintenance of plasma cell phenotype in t(4;14) myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of NSD2 causes dysregulation of synaptic genes and altered H3K36 dimethylation in mice: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. Defining the NSD2 interactome: PARP1 PARylation reduces NSD2 histone methyltransferase activity and impedes chromatin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. H3K36me2 methyltransferase NSD2 orchestrates epigenetic reprogramming during spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Application Notes: Investigating the Anti-Cancer Stem Cell Potential of W4275 using a Tumorsphere Formation Assay
Introduction
Cancer Stem Cells (CSCs) are a subpopulation of tumor cells characterized by their self-renewal capacity and ability to drive tumor initiation, progression, and relapse. The tumorsphere formation assay is a widely utilized in vitro method to enrich and quantify the CSC population based on their property of anchorage-independent growth.[1] This assay is a valuable tool for screening and characterizing potential anti-CSC therapeutic agents.
W4275 is a selective inhibitor of Nuclear Receptor Binding SET Domain Protein 2 (NSD2), a histone methyltransferase.[2] Overexpression of NSD2 is associated with poor prognosis in several cancers, where it promotes cell proliferation, invasion, and the acquisition of stem-like properties.[3] NSD2 catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2), leading to a more open chromatin structure and the transcriptional activation of oncogenes and genes associated with stemness, such as SOX2.[4][5] Inhibition of NSD2 with this compound presents a promising therapeutic strategy to target the CSC population.
These application notes provide a detailed protocol for utilizing the tumorsphere formation assay to evaluate the efficacy of this compound in targeting cancer stem-like cells.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data on the effect of this compound on tumorsphere formation. This data illustrates the expected dose-dependent inhibitory effect of this compound on the self-renewal capacity of cancer stem-like cells.
| This compound Concentration | Average Tumorsphere Count (per 1000 cells) | Average Tumorsphere Diameter (µm) | Percent Inhibition of Tumorsphere Formation |
| Vehicle (DMSO) | 50 | 150 | 0% |
| 50 nM | 35 | 120 | 30% |
| 100 nM | 22 | 90 | 56% |
| 250 nM | 8 | 60 | 84% |
| 500 nM | 2 | 45 | 96% |
Experimental Protocols
This section provides a detailed methodology for conducting a tumorsphere formation assay to assess the impact of this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., breast, prostate, lung cancer cell lines known to form tumorspheres)
-
DMEM/F12 medium[3]
-
B-27 Supplement[3]
-
Recombinant human Epidermal Growth Factor (EGF)[3]
-
Recombinant human basic Fibroblast Growth Factor (bFGF)[3]
-
Insulin[3]
-
Bovine Serum Albumin (BSA)[3]
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution[6]
-
Phosphate Buffered Saline (PBS), sterile[3]
-
Trypan Blue solution[3]
-
Ultra-low attachment plates (e.g., 6-well or 96-well)[1]
-
This compound (prepare stock solution in DMSO)[7]
-
Humidified incubator (37°C, 5% CO2)[1]
-
Inverted microscope
Protocol:
-
Preparation of Tumorsphere Medium:
-
Cell Preparation:
-
Culture the chosen cancer cell line to 70-80% confluency in standard culture conditions.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.[6]
-
Neutralize the trypsin with serum-containing medium, collect the cells, and centrifuge at 300 x g for 5 minutes.[6]
-
Resuspend the cell pellet in sterile PBS.[3]
-
-
Cell Counting and Seeding:
-
Perform a viable cell count using a hemocytometer and Trypan Blue exclusion.[3]
-
Resuspend the cells in the prepared tumorsphere medium to achieve a single-cell suspension. It may be necessary to pass the suspension through a 40 µm cell strainer to remove cell clumps.[6]
-
Seed the cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates. The optimal seeding density should be determined empirically for each cell line.[1][6]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in tumorsphere medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all conditions (typically ≤ 0.1%) and includes a vehicle-only control.
-
Add the desired concentrations of this compound to the wells immediately after cell seeding.
-
-
Incubation:
-
Quantification of Tumorspheres:
-
After the incubation period, count the number of tumorspheres per well using an inverted microscope. A tumorsphere is typically defined as a spherical, non-adherent colony with a diameter greater than 50 µm.[1]
-
Measure the diameter of the tumorspheres using imaging software.
-
Calculate the Tumorsphere Formation Efficiency (TFE) using the following formula: (Number of tumorspheres / Number of cells seeded) x 100%.
-
-
Passaging (Optional, for Self-Renewal Assay):
-
Collect the primary tumorspheres and centrifuge at a low speed (e.g., 100 x g for 2 minutes).
-
Aspirate the supernatant and enzymatically dissociate the spheres into a single-cell suspension using Trypsin-EDTA.[6]
-
Wash and resuspend the cells in fresh tumorsphere medium.
-
Re-plate the cells at a low density in ultra-low attachment plates with fresh this compound and incubate for another 7-14 days to assess the formation of secondary tumorspheres.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway affected by this compound treatment.
Caption: Experimental workflow for the tumorsphere formation assay with this compound treatment.
References
- 1. NSD2 Promotes Renal Cancer Progression Through Stimulating Akt/Erk Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone methyltransferase NSD2 regulates apoptosis and chemosensitivity in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]
- 7. NSD2 inhibition suppresses metastasis in cervical cancer by promoting TGF-β/TGF-βRI/SMADs signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Efficacy of W4275 in Primary Patient-Derived Colorectal Cancer Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
W4275 is a novel small molecule inhibitor targeting the Wnt/β-catenin signaling pathway, a critical cascade frequently dysregulated in various cancers, most notably colorectal cancer (CRC).[1][2][3] Aberrant Wnt signaling leads to the accumulation of β-catenin in the nucleus, where it drives the transcription of genes promoting cell proliferation, survival, and tumor progression.[2] this compound is designed to promote the degradation of nuclear β-catenin, thereby inhibiting the growth of Wnt-dependent tumors. These application notes provide detailed protocols for assessing the in vivo efficacy of this compound using primary patient-derived xenograft (PDX) models of CRC. PDX models are valuable preclinical tools as they closely recapitulate the histological and genetic characteristics of the original patient tumors, offering a more predictive model for clinical response.[4][5][6][7][8]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models of Colorectal Cancer
| PDX Model ID | Patient Tumor Subtype | Key Mutations | Treatment Group | Tumor Growth Inhibition (TGI) (%) | Change in β-catenin Expression (IHC, % positive nuclei) | Change in Ki-67 Expression (IHC, % positive cells) |
| CRX-001 | Adenocarcinoma | APC, KRAS | Vehicle | 0 | 85 ± 5 | 70 ± 8 |
| This compound (50 mg/kg) | 68 ± 7 | 25 ± 6 | 20 ± 5 | |||
| CRX-002 | Adenocarcinoma | APC, TP53 | Vehicle | 0 | 90 ± 6 | 80 ± 7 |
| This compound (50 mg/kg) | 75 ± 8 | 30 ± 5 | 25 ± 6 | |||
| CRX-003 | Mucinous Adenocarcinoma | KRAS, PIK3CA | Vehicle | 0 | 15 ± 4 | 75 ± 9 |
| This compound (50 mg/kg) | 10 ± 3 | 12 ± 3 | 70 ± 8 |
Experimental Protocols
Establishment and Maintenance of Patient-Derived Xenografts (PDXs)
This protocol describes the process of implanting fresh patient tumor tissue into immunodeficient mice to create PDX models.
Materials:
-
Fresh patient colorectal tumor tissue (obtained under IRB-approved protocols)
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Sterile surgical instruments
-
Phosphate-Buffered Saline (PBS) containing antibiotics
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane)
-
Analgesics
Protocol:
-
Within 2 hours of surgical resection, transport the fresh tumor tissue in sterile PBS with antibiotics on ice.
-
In a sterile biosafety cabinet, dissect the tumor tissue into small fragments (approximately 3x3x3 mm).
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel to support initial engraftment.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Administer analgesics as per institutional guidelines.
-
Monitor the mice for tumor growth by caliper measurements twice weekly.
-
Once the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor for subsequent passaging or cryopreservation.
In Vivo Efficacy Study in PDX Models
This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in established PDX models.
Materials:
-
Established PDX-bearing mice (tumor volume 100-200 mm³)
-
This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Vehicle control
-
Dosing syringes and needles (for oral gavage or other appropriate route)
-
Calipers
-
Analytical balance
Protocol:
-
Randomize mice with established PDX tumors (100-200 mm³) into treatment and vehicle control groups (n=8-10 mice per group).
-
Record the initial tumor volume and body weight of each mouse.
-
Prepare the this compound formulation and the vehicle control.
-
Administer this compound (e.g., 50 mg/kg) or vehicle to the respective groups daily via oral gavage.
-
Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and harvest the tumors.
-
Process the tumors for pharmacodynamic analysis (e.g., IHC, Western blot).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
Immunohistochemistry (IHC) for Biomarker Analysis
This protocol details the staining of PDX tumor sections to assess protein expression and localization.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections (5 µm)
-
Primary antibodies (e.g., anti-β-catenin, anti-Ki-67)
-
Secondary antibody detection system (e.g., HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope slides and coverslips
-
Deparaffinization and rehydration solutions (xylene, ethanol (B145695) series)
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
Protocol:
-
Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with the primary antibody (e.g., anti-β-catenin) overnight at 4°C.
-
Wash the slides with buffer (e.g., TBS-T).
-
Incubate with the HRP-conjugated secondary antibody.
-
Wash the slides with buffer.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Image the slides and perform quantitative analysis of protein expression (e.g., percentage of positive nuclei for β-catenin).
Visualizations
Caption: Wnt signaling pathway and the proposed mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound efficacy in PDX models.
References
- 1. Reactome | Signaling by WNT in cancer [reactome.org]
- 2. The Wnt signaling pathway in tumorigenesis, pharmacological targets, and drug development for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Wnt Signalling Pathway: A Tailored Target in Cancer [mdpi.com]
- 4. Patient-derived xenografts: a relevant preclinical model for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-Derived-Xenografts in Mice: A Preclinical Platform for Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. colossusproject.eu [colossusproject.eu]
- 7. Patient-derived xenografts: a relevant preclinical model for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
Troubleshooting & Optimization
W4275 Technical Support Center: Solubility and Formulation Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the solubility of W4275, a selective NSD2 inhibitor, and offers solutions to common challenges encountered during its handling and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Compound 42, is a potent and selective inhibitor of the nuclear receptor-binding SET domain protein 2 (NSD2).[1][2] It is an orally active compound that has demonstrated antiproliferative activity in cancer cell lines and significant tumor growth inhibition in xenograft models.[1][2] this compound is a valuable tool for research in oncology and epigenetics.
Q2: What is the primary challenge when working with this compound?
A2: The primary challenge for researchers working with this compound is its limited aqueous solubility. Understanding its solubility profile in various solvents is crucial for accurate and reproducible experimental results.
Q3: In which common laboratory solvent is this compound soluble?
A3: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide for this compound Solubility Issues
This guide addresses common problems researchers may face when preparing this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer after dilution from DMSO stock. | This compound has low aqueous solubility. The addition of an aqueous buffer to a concentrated DMSO stock can cause the compound to crash out of solution. | - Minimize the final concentration of DMSO in your aqueous solution (ideally ≤0.5%).- Prepare a more dilute DMSO stock solution before adding it to the aqueous buffer.- Consider using a formulation with co-solvents for in vivo studies (see Experimental Protocols). |
| Incomplete dissolution in DMSO. | The compound may require energy to fully dissolve, or the DMSO may have absorbed moisture. | - Use gentle heating and/or sonication to aid dissolution.- Ensure you are using fresh, anhydrous-grade DMSO as it is hygroscopic. |
| Cloudiness or precipitation in cell culture media. | The final concentration of this compound in the media may exceed its solubility limit, or it may be interacting with components in the media. | - Lower the final concentration of this compound in the media.- Ensure the DMSO concentration is minimal.- Perform a solubility test in your specific cell culture media before conducting experiments. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (266.76 mM) | Ultrasonic assistance may be required. Use of newly opened DMSO is recommended due to its hygroscopic nature. |
Data sourced from MedchemExpress.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to your weighed this compound).
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an In Vivo Formulation
This protocol provides a method for preparing this compound for in vivo experiments, achieving a clear solution of ≥ 6.25 mg/mL.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in water)
Procedure:
-
Prepare a 62.5 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, sequentially add the following, ensuring thorough mixing after each addition:
-
100 µL of the 62.5 mg/mL this compound DMSO stock solution.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of Saline.
-
-
The final concentrations of the components in the formulation will be: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Visualized Workflows and Relationships
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Caption: Step-by-step workflow for preparing an in vivo formulation of this compound.
References
identifying and minimizing W4275 off-target effects
For Researchers, Scientists, and Drug Development Professionals: A Guide to Identifying and Minimizing Off-Target Effects of W4275
This technical support center provides comprehensive guidance on the use of this compound, a selective inhibitor of the histone methyltransferase NSD2. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you design robust experiments, interpret your results accurately, and minimize the potential for off-target effects.
Troubleshooting Guide
Unexpected experimental outcomes can often be attributed to off-target effects. This guide provides a structured approach to identifying and mitigating these effects when working with this compound.
Table 1: Troubleshooting Common Issues with this compound
| Observed Issue | Potential Cause | Recommended Action | Expected Outcome |
| High level of cytotoxicity at effective concentrations | Off-target inhibition of essential kinases or other proteins. | 1. Perform a dose-response curve to determine the lowest effective concentration.[1] 2. Conduct a kinome-wide selectivity screen to identify potential off-target kinases.[1] 3. Use a structurally unrelated NSD2 inhibitor as a comparator. | Identification of unintended targets. If cytotoxicity persists with a different inhibitor, it may be an on-target effect. |
| Inconsistent or unexpected experimental results | 1. Cell line-specific off-target effects. 2. Activation of compensatory signaling pathways. 3. Compound instability. | 1. Test this compound in multiple cell lines and verify NSD2 expression levels. 2. Use Western blotting to probe for activation of known compensatory pathways. 3. Confirm the stability of this compound in your experimental media. | A clearer understanding of the cellular response and more consistent, interpretable results. |
| Discrepancy between biochemical and cellular assay data | 1. Poor cell permeability of this compound. 2. Efflux of the compound by cellular transporters. | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells. 2. Use cell lines with known expression levels of common drug transporters. | Confirmation of intracellular target engagement and identification of potential resistance mechanisms. |
| Phenotype does not match known NSD2 function | The observed effect is mediated by an off-target of this compound. | 1. Validate the on-target effect using CRISPR/Cas9 to knock out NSD2.[2] 2. Perform a rescue experiment by re-expressing a drug-resistant mutant of NSD2.[1] | Definitive confirmation of whether the phenotype is on-target or off-target. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, orally active inhibitor of Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as WHSC1 or MMSET.[3][4] NSD2 is a histone methyltransferase that specifically dimethylates histone H3 at lysine (B10760008) 36 (H3K36me2).[5] This epigenetic mark is associated with active gene transcription.[5] By inhibiting NSD2, this compound prevents H3K36me2, leading to altered gene expression, which can result in the induction of apoptosis and inhibition of cell proliferation in cancer cells where NSD2 is overexpressed or dysregulated.[5]
Q2: How can I be sure that the effects I'm seeing in my cells are due to NSD2 inhibition?
A2: A multi-pronged approach is essential to confirm that the observed phenotype is a direct result of NSD2 inhibition by this compound. This includes:
-
Target Engagement: Confirm that this compound is binding to NSD2 in your cellular model using a technique like the Cellular Thermal Shift Assay (CETSA).
-
Genetic Validation: Use CRISPR/Cas9 to create an NSD2 knockout cell line.[2] If the phenotype observed with this compound treatment is absent in the knockout cells, it strongly suggests the effect is on-target.[6]
-
Comparator Compounds: Use a structurally different NSD2 inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
Q3: What are the potential off-targets of this compound?
A3: While this compound is reported to be a selective NSD2 inhibitor, all small molecules have the potential for off-target interactions, especially at higher concentrations.[3] A comprehensive kinome scan is the most effective way to identify potential off-target kinases.[7] Without specific published data for this compound, a hypothetical off-target profile is presented below for illustrative purposes.
Table 2: Hypothetical Off-Target Profile of this compound
| Target | IC50 (nM) | Target Class | Potential Implication |
| NSD2 (On-Target) | 17 | Histone Methyltransferase | Intended therapeutic effect |
| Kinase A | 500 | Serine/Threonine Kinase | Unintended signaling pathway modulation |
| Kinase B | 1200 | Tyrosine Kinase | Potential for unexpected cell growth effects |
| Ion Channel X | 3500 | Ion Channel | Possible off-target toxicity |
Q4: How do I perform a Cellular Thermal Shift Assay (CETSA) to confirm this compound target engagement?
A4: CETSA is a powerful method to verify that this compound is binding to NSD2 within intact cells.[8] The principle is that a protein becomes more thermally stable when bound to a ligand. A detailed protocol is provided in the "Experimental Protocols" section below.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
Objective: To confirm the binding of this compound to its target protein, NSD2, in a cellular context.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, PVDF membrane)
-
Primary antibody against NSD2
-
HRP-conjugated secondary antibody
-
ECL substrate
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in lysis buffer.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.[8]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[8]
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble NSD2 by Western blotting.
-
Data Analysis: Quantify the band intensities. A positive thermal shift, indicated by more soluble NSD2 at higher temperatures in the this compound-treated samples compared to the control, confirms target engagement.[9]
Protocol 2: Kinome Profiling to Identify Off-Targets of this compound
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology: This is typically performed as a service by specialized companies. The general workflow is as follows:
-
Compound Submission: Provide a sample of this compound at a specified concentration. A common screening concentration is 1 µM to identify potent off-targets.[7]
-
Kinase Panel Screening: The compound is tested for its ability to inhibit the activity of a large panel of recombinant human kinases (often >400).
-
Data Analysis: The results are provided as the percentage of inhibition for each kinase at the tested concentration. Potent off-targets are identified as those with significant inhibition.
Protocol 3: CRISPR/Cas9-Mediated Knockout of NSD2 for Target Validation
Objective: To definitively determine if the cellular phenotype observed with this compound is dependent on its intended target, NSD2.
Materials:
-
Cell line of interest
-
Lentiviral or plasmid-based CRISPR/Cas9 system
-
Validated single guide RNAs (sgRNAs) targeting NSD2
-
Transfection reagent or viral transduction particles
-
Puromycin or other selection agent
-
Antibody for NSD2 for validation by Western blot
Methodology:
-
sgRNA Design and Cloning: Design and clone sgRNAs targeting a critical exon of the NSD2 gene into a Cas9-expressing vector.
-
Transfection/Transduction: Introduce the CRISPR/Cas9 system into the target cells.
-
Selection: Select for cells that have successfully incorporated the CRISPR machinery using an appropriate selection agent.
-
Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate the knockout of NSD2 at the protein level by Western blotting.
-
Phenotypic Analysis: Treat the NSD2 knockout cells and a control cell line (e.g., expressing a non-targeting sgRNA) with this compound. If the phenotype is absent in the knockout cells, it confirms that the effect is on-target.[6]
Visualizations
Caption: this compound inhibits NSD2, leading to reduced H3K36me2 and altered gene expression.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing W4725 Concentration for Cell Viability Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of W4725 in cell viability assays. W4725 is a selective inhibitor of NSD2, a histone methyltransferase, with an IC50 of 17 nM.[1] It has demonstrated antiproliferative activity in various cancer cell lines.[1] Proper concentration optimization is critical to ensure accurate and reproducible results while minimizing off-target effects and cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for W4725 in a cell viability assay?
A1: For a novel compound like W4725, it is advisable to start with a broad concentration range to establish a dose-response curve for your specific cell line. A logarithmic or semi-logarithmic dilution series is recommended. Based on its known IC50 values (17 nM for NSD2 inhibition and 230 nM for antiproliferative activity against RS411 cells), a starting range of 1 nM to 100 µM would be appropriate to capture the full spectrum of its effect.[1][2]
Q2: How does the solvent for W4725 affect the experiment?
A2: W4725 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1][2] It is crucial to maintain a final DMSO concentration in the cell culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (cells treated with the same final concentration of DMSO as the highest W4725 concentration) in your experimental setup to account for any effects of the solvent itself.
Q3: What is the optimal incubation time for W4725 treatment?
A3: The optimal incubation time depends on the specific cell line and the biological question being investigated. It is recommended to perform a time-course experiment to determine the ideal duration of treatment. This can be achieved by treating cells with a fixed, effective concentration of W4725 and assessing cell viability at multiple time points (e.g., 24, 48, and 72 hours).[2]
Q4: How can I be sure that the observed effect is due to NSD2 inhibition?
A4: To confirm that the observed effects on cell viability are due to the inhibition of NSD2, consider performing downstream analysis. Inhibition of NSD2, a histone methyltransferase, leads to a decrease in the H3K36me2 mark, which can be detected by Western blotting or other immunoassays.[3][4] This can help validate the on-target activity of W4725 in your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects on the plate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider reverse pipetting for viscous solutions. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant decrease in cell viability at high concentrations | The cell line may be resistant to W4725. The compound may have degraded. The assay incubation time might be too short. | Verify the expression of NSD2 in your cell line. Prepare fresh dilutions of W4725 from a properly stored stock solution for each experiment.[2] Perform a time-course experiment to determine if a longer incubation period is required.[2] |
| Significant cell death in the vehicle control group | The final concentration of the solvent (e.g., DMSO) is too high. | Ensure the final solvent concentration is within the non-toxic range for your specific cell line (typically <0.1-0.5%).[3] |
| Compound precipitation in the culture medium | The concentration of W4725 exceeds its solubility in the medium. | Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, lower the highest concentration in your dilution series. Ensure the stock solution is fully dissolved before diluting it in the medium. |
| Inconsistent results between experiments | Variation in cell passage number, cell health, or reagent quality. | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure all reagents are within their expiration dates and stored correctly. |
Experimental Protocols
Protocol: Determining the Optimal Concentration of W4725 using an MTT Assay
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of W4725.
Materials:
-
W4725 stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.[3]
-
Compound Treatment: a. Prepare serial dilutions of W4725 in complete culture medium from your stock solution. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). b. Include a "vehicle control" (medium with the same DMSO concentration as the highest W4725 concentration) and a "no-treatment control" (medium only).[3] c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of W4725.
-
Incubation: a. Incubate the plate for your desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[2]
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[5] b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[5] c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Mix gently on an orbital shaker for 15-30 minutes to ensure complete solubilization.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the absorbance of the blank (medium only) from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control. d. Plot the percentage of cell viability against the log of the W4725 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of W4725.
Caption: Workflow for optimizing W4725 concentration.
Caption: Troubleshooting decision tree for W4725 assays.
References
- 1. NSD2 enzyme appears to prevent cellular senescence | EurekAlert! [eurekalert.org]
- 2. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. biorxiv.org [biorxiv.org]
- 5. scienmag.com [scienmag.com]
W4275 stability and long-term storage conditions
No information could be found for a compound with the identifier "W4275" in the conducted search.
To provide accurate stability and long-term storage guidance, please ensure the identifier is correct and provide any alternative names, chemical structures, or manufacturer details associated with this compound.
The following template is provided as a guide for the type of information that would be included if data on "this compound" were available.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
Awaiting specific data for this compound. General best practices for chemical compounds involve storage in a cool, dry, and dark place, away from incompatible materials. Specific temperature, humidity, and light sensitivity data are required for a definitive recommendation.
Q2: What is the expected shelf-life of this compound under recommended storage conditions?
Awaiting specific stability data for this compound. Shelf-life is determined through stability studies that assess the compound's integrity over time under various conditions.
Q3: How should I handle this compound upon receipt?
Awaiting specific handling information for this compound. Standard laboratory safety protocols should always be followed. Information on whether the compound is sensitive to air, moisture, or light is crucial for proper handling.
Q4: My this compound solution has precipitated. What should I do?
Awaiting solubility and stability data for this compound. Precipitation can be caused by various factors, including incorrect solvent, temperature fluctuations, or compound degradation. Information on the compound's solubility in different solvents and its solution stability is needed to provide troubleshooting steps.
Troubleshooting Guides
Issue: Inconsistent experimental results.
-
Possible Cause 1: Compound Degradation. Improper storage or handling can lead to the degradation of this compound, affecting its activity.
-
Solution: Awaiting stability data for this compound. It is critical to understand the degradation pathway to provide specific mitigation strategies.
-
-
Possible Cause 2: Improper Solution Preparation. The method of dissolving this compound can impact its stability and efficacy.
-
Solution: Awaiting solubility data for this compound. A detailed protocol for solution preparation, including recommended solvents and techniques, is required.
-
Quantitative Data Summary
No quantitative data is available for this compound. A summary table would typically be presented here with the following information:
| Parameter | Value |
| Recommended Storage Temp. | Data not available |
| Acceptable Humidity Range | Data not available |
| Light Sensitivity | Data not available |
| Shelf-Life (Solid) | Data not available |
| Solution Stability | Data not available |
Experimental Protocols
No experimental protocols are available for this compound. Detailed methodologies for assessing stability, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) analysis, would be provided here.
Visualizations
No specific pathways or workflows involving this compound are known. A representative diagram illustrating a general compound stability testing workflow is provided below.
Caption: A generalized workflow for determining the stability and shelf-life of a chemical compound.
troubleshooting inconsistent results with W4275
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with W4275, a selective inhibitor of the nuclear receptor binding SET domain protein 2 (NSD2). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of NSD2. NSD2 is a histone methyltransferase responsible for the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[1] This modification plays a crucial role in chromatin structure and gene expression.[1][2] In several cancers, NSD2 is overexpressed or mutated, leading to aberrant H3K36me2 levels and oncogenic gene expression.[1][2][3] this compound inhibits the catalytic activity of NSD2, leading to a reduction in global H3K36me2 levels, which can result in the reactivation of tumor suppressor genes and apoptosis in cancer cells.[1]
Q2: What are the key signaling pathways affected by this compound?
By inhibiting NSD2, this compound can modulate several downstream signaling pathways implicated in cancer, including:
-
NF-κB Signaling: NSD2 can act as a coactivator of NF-κB, and its inhibition can suppress the expression of NF-κB target genes involved in cell proliferation, survival, and inflammation.[4][5]
-
Wnt/β-catenin Signaling: NSD2 has been shown to interact with β-catenin and promote Wnt signaling. Inhibition of NSD2 may therefore lead to the downregulation of this pathway.[2][5]
-
Akt/Erk Signaling: NSD2 can promote cancer progression by stimulating the Akt/Erk signaling pathways.[6]
-
PKCα Signaling: In multiple myeloma, NSD2 epigenetically upregulates PKCα, which in turn drives metabolic reprogramming.[3]
Q3: In which cancer types is this compound expected to be most effective?
This compound is expected to be most effective in cancers characterized by the overexpression or gain-of-function mutations of NSD2. This includes certain hematological malignancies like multiple myeloma with the t(4;14) translocation and some pediatric acute lymphoblastic leukemias, as well as solid tumors such as prostate cancer, breast cancer, and lung cancer.[1][2][7]
Troubleshooting Guide for Inconsistent Results with this compound
Inconsistent results in cell-based assays are a common challenge. This guide provides potential reasons and solutions for variability observed when using this compound.
Problem 1: High Variability in Cell Viability or Apoptosis Assays
| Potential Cause | Troubleshooting/Validation Steps |
| Cell Line Heterogeneity | Ensure the use of a consistent and validated cell line. NSD2 expression and dependency can vary even within the same cancer type. Regularly perform cell line authentication (e.g., STR profiling). |
| NSD2 Expression Levels | Confirm high NSD2 expression in your cell model of choice via Western blot or qPCR. Cell lines with low or absent NSD2 expression are not expected to be sensitive to this compound. |
| Compound Solubility and Stability | Prepare fresh stock solutions of this compound regularly. Ensure complete solubilization in the recommended solvent (e.g., DMSO) before diluting in culture medium. Avoid repeated freeze-thaw cycles of stock solutions. |
| Inconsistent Seeding Density | Optimize and standardize cell seeding density. Over-confluent or sparse cultures can respond differently to treatment. |
| Assay Timing | The effects of epigenetic inhibitors can be time-dependent. Perform a time-course experiment to determine the optimal treatment duration for your specific cell line and endpoint. |
Problem 2: Inconsistent Reduction in H3K36me2 Levels
| Potential Cause | Troubleshooting/Validation Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for H3K36me2 reduction in your cell line. |
| Insufficient Incubation Time | Histone methylation is a stable mark, and its reduction may require longer incubation times. Assess H3K36me2 levels at multiple time points (e.g., 24, 48, 72 hours). |
| Poor Antibody Quality | Use a well-validated antibody specific for H3K36me2. Validate the antibody's specificity using positive and negative controls (e.g., NSD2 knockout cells). |
| Western Blotting Issues | Optimize your Western blot protocol for histone extraction and detection. Ensure efficient transfer of low molecular weight histone proteins. See the detailed Western blot troubleshooting section below. |
Problem 3: Unexpected Off-Target Effects or Cellular Phenotypes
| Potential Cause | Troubleshooting/Validation Steps |
| Inhibition of other HMTs | While this compound is reported to be selective for NSD2, at high concentrations it may inhibit other histone methyltransferases. Use the lowest effective concentration determined from your dose-response studies. |
| NSD2-Independent Effects | To confirm that the observed phenotype is NSD2-dependent, use a complementary approach such as siRNA or shRNA-mediated knockdown of NSD2, or a CRISPR/Cas9 knockout model.[8] |
| Cellular Context | The downstream effects of NSD2 inhibition can be highly context-dependent. The observed phenotype may be specific to the genetic and epigenetic landscape of your cell line. |
Experimental Protocols
General Protocol for Cell-Based Assays with this compound
-
Cell Culture: Culture cells in the recommended medium and conditions. Ensure cells are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
Treatment: Replace the existing medium with the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the predetermined duration of the experiment.
-
Endpoint Analysis: Perform the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining, caspase activity), or molecular analysis (e.g., Western blot, qPCR).
Protocol for Western Blotting of H3K36me2
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Lyse cells in a hypotonic buffer and isolate nuclei.
-
Extract histones from the nuclear pellet using 0.2 M H2SO4.
-
Precipitate histones with trichloroacetic acid (TCA).
-
Wash the histone pellet with acetone (B3395972) and resuspend in water.
-
-
Protein Quantification: Determine protein concentration using a suitable method (e.g., Bradford assay).
-
SDS-PAGE and Transfer:
-
Separate 10-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against H3K36me2 overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Normalize the H3K36me2 signal to a loading control, such as total Histone H3.
Visualizations
Signaling Pathways Downstream of NSD2
References
- 1. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Histone Methyltransferase NSD2/MMSET Mediates Constitutive NF-κB Signaling for Cancer Cell Proliferation, Survival, and Tumor Growth via a Feed-Forward Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NSD2 Promotes Renal Cancer Progression Through Stimulating Akt/Erk Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]
- 8. NSD2 Knockout Cell Lines - CD Biosynsis [biosynsis.com]
Technical Support Center: Overcoming Resistance to W4275 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the NSD2 inhibitor, W4275, in their cancer cell line experiments. The information provided is based on the current understanding of NSD2 biology and mechanisms of resistance to other epigenetic modifiers, offering potential avenues for investigation in the context of this compound.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?
Acquired resistance to targeted therapies like this compound can arise through various mechanisms. Based on the function of NSD2 and resistance patterns observed with other epigenetic drugs, potential mechanisms include:
-
Alterations in the Drug Target: While not yet reported for this compound, mutations in the NSD2 gene could potentially alter the drug binding site, reducing the inhibitor's efficacy.
-
Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of NSD2 inhibition. This could involve the upregulation of parallel pathways that promote cell survival and proliferation.
-
Metabolic Reprogramming: Cancer cells may alter their metabolic pathways to counteract the effects of this compound. For instance, upregulation of the pentose (B10789219) phosphate (B84403) pathway (PPP) has been linked to resistance to other therapies by providing cells with increased antioxidant capacity.[1]
-
Epigenetic Reprogramming: Changes in the broader epigenetic landscape can compensate for the inhibition of NSD2. This might involve alterations in the activity of other histone methyltransferases or demethylases, leading to a new equilibrium that supports cell survival. Loss of NSD2 has been shown to confer resistance to EZH2 inhibitors in B-cell lymphoma by altering the balance of histone modifications at enhancer regions, suggesting a complex interplay between different epigenetic regulators[2].
-
Lineage Plasticity: In some cancers, such as prostate cancer, NSD2 has been implicated in maintaining cellular lineage. Inhibition of NSD2 could potentially lead to a switch in cell identity to a more resistant phenotype.[3][4][5][6][7]
Q2: How can I confirm that my cell line has developed resistance to this compound?
The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) and suspected resistant cell lines. A significant increase in the IC50 value in the resistant cell line compared to the parental line indicates acquired resistance.
Q3: Are there any known biomarkers associated with resistance to NSD2 inhibitors?
Currently, there are no clinically validated biomarkers for resistance to this compound. However, based on preclinical studies with NSD2 and other epigenetic modulators, potential areas of investigation for biomarkers could include:
-
Expression levels of NSD2 and other histone methyltransferases (e.g., EZH2).
-
Activity of downstream signaling pathways (e.g., Akt, MAPK).
-
Metabolic profiling to identify shifts in cellular metabolism.
-
Assessment of histone methylation marks (H3K36me2 and H3K27me3) to understand the epigenetic state of the cells.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in my long-term culture.
Potential Cause & Troubleshooting Steps:
| Potential Cause | Recommended Troubleshooting Steps |
| Development of a resistant subpopulation | 1. Perform a new IC50 determination: Compare the IC50 of your current cell line with a freshly thawed, early-passage vial of the parental cell line. 2. Single-cell cloning: Isolate and expand single-cell clones from the resistant population to investigate heterogeneity in resistance. 3. Molecular profiling: Analyze the expression of NSD2 and key components of potential bypass pathways (e.g., PI3K/Akt, MAPK) in both sensitive and resistant populations via Western blot or qRT-PCR. |
| Experimental variability | 1. Review cell culture practices: Ensure consistent cell passage number, seeding density, and media conditions. 2. Verify this compound integrity: Use a fresh stock of this compound and verify its concentration. 3. Standardize assay conditions: Ensure consistent incubation times and reagent concentrations for your cell viability assay. |
Issue 2: My this compound-treated cells initially respond but then resume proliferation.
Potential Cause & Troubleshooting Steps:
| Potential Cause | Recommended Troubleshooting Steps |
| Activation of compensatory signaling pathways | 1. Pathway analysis: Use phospho-protein arrays or Western blotting to screen for the activation of known survival pathways (e.g., Akt, ERK) at different time points after this compound treatment. 2. Combination therapy: Investigate the synergistic effects of combining this compound with inhibitors of the identified activated pathways. |
| Metabolic adaptation | 1. Metabolic flux analysis: Assess key metabolic pathways, such as glycolysis and the pentose phosphate pathway, in treated versus untreated cells. 2. Targeting metabolic vulnerabilities: Test the efficacy of combining this compound with inhibitors of key metabolic enzymes (e.g., G6PD, PFKFB3). |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
This table provides a template for presenting quantitative data on this compound resistance. A significant fold-change in the IC50 value is a key indicator of acquired resistance.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change in Resistance |
| RS4;11 (B-cell Precursor Leukemia) | 230[3] | > 2000 | > 8.7 |
| MCF7 (Breast Cancer) | Hypothetical 500 | Hypothetical 5000 | 10 |
| PC-3 (Prostate Cancer) | Hypothetical 800 | Hypothetical 10000 | 12.5 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[8][9][10][11][12]
Materials:
-
Parental cancer cell line of interest
-
This compound (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell counting equipment
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.
-
Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual dose escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in the medium by a factor of 1.5 to 2.
-
Monitor and passage: Continuously monitor the cells for signs of toxicity and proliferation. Passage the cells as they reach confluence, always maintaining the selective pressure of this compound.
-
Repeat dose escalation: Continue to incrementally increase the concentration of this compound as the cells adapt. This process may take several months.
-
Characterize the resistant line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), characterize the resistant phenotype by determining the new IC50 and comparing it to the parental line.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at different stages of resistance development.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
This protocol is for assessing the protein expression levels and activation status of key signaling molecules that may be involved in bypass pathways.
Materials:
-
Parental and this compound-resistant cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-NSD2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein extraction: Lyse parental and resistant cells (both untreated and treated with this compound for various time points) to extract total protein.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.
-
Protein transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to compare protein expression and phosphorylation levels between sensitive and resistant cells.
Mandatory Visualizations
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Metabolic reprogramming and therapeutic resistance in primary and metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 3. Metabolic Reprogramming: A Crucial Contributor to Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Reprogramming During Multidrug Resistance in Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between metabolic reprogramming and drug resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic Resistance and Epigenetics: More to It than Meets the Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NSD2 maintains lineage plasticity and castration-resistance in neuroendocrine prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic reprogramming as an emerging mechanism of resistance to endocrine therapies in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of Epigenetic Modifications on Adaptive Resistance Evolution in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Epigenetic-Mediated Antimicrobial Resistance: Host versus Pathogen Epigenetic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: W4275 Toxicity Assessment in Non-Cancerous Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the potential toxicity of the NSD2 inhibitor, W4275, in non-cancerous cell lines. While this compound has been identified as a selective NSD2 inhibitor with antiproliferative effects in cancer cells, its impact on non-malignant cells is a critical area of investigation for preclinical safety assessment.[1]
General Troubleshooting
| Issue | Possible Cause | Recommended Action |
| High variability in cell viability assays | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate cell counting before seeding. Use a multichannel pipette for seeding to minimize variability between wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Contamination (bacterial or mycoplasma). | Regularly check cell cultures for signs of contamination. Perform mycoplasma testing periodically. | |
| No significant apoptosis detected despite decreased cell viability | Cell death is occurring through necrosis or autophagy. | Perform a necrosis assay (e.g., LDH release assay) and/or assess autophagic markers (e.g., LC3-II expression by Western blot). |
| The time point of analysis is too early or too late. | Conduct a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment. | |
| Unexpected cell cycle arrest profile | The concentration of this compound is too high, leading to widespread cell death. | Perform a dose-response study to identify a concentration that induces cell cycle arrest without causing excessive cytotoxicity. |
| Issues with the cell cycle analysis protocol. | Ensure proper cell fixation and permeabilization. Use a sufficient concentration of RNase A and propidium (B1200493) iodide. | |
| Inconsistent Reactive Oxygen Species (ROS) measurements | The fluorescent probe is sensitive to light. | Protect the fluorescent probe and stained cells from light as much as possible. |
| The cells are being stressed during the assay procedure. | Handle cells gently and avoid prolonged incubation times or harsh centrifugation steps. |
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of this compound in non-cancerous cells?
A1: Currently, there is limited publicly available data on the specific IC50 of this compound in non-cancerous cell lines. As this compound is a selective inhibitor of NSD2, its cytotoxicity in non-cancerous cells may be lower than in cancer cells that are dependent on NSD2 activity.[1] It is crucial to perform a dose-response study (e.g., from 0.1 µM to 100 µM) to determine the IC50 in your specific non-cancerous cell line.
Q2: What is the potential mechanism of this compound-induced toxicity in non-cancerous cells?
A2: While the exact mechanism is yet to be fully elucidated in non-cancerous cells, potential mechanisms of toxicity for a novel small molecule inhibitor like this compound could involve the induction of apoptosis, cell cycle arrest, or the generation of reactive oxygen species (ROS). These are common cellular responses to chemical stressors.
Q3: How can I determine if this compound is inducing apoptosis in my cells?
A3: Apoptosis, or programmed cell death, can be assessed using several methods. A common approach is to use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Q4: My data suggests this compound is causing cell cycle arrest. How can I investigate this further?
A4: Cell cycle arrest is a common response to DNA damage or cellular stress.[2][3] To investigate this, you can perform cell cycle analysis using flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide. This will allow you to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Further investigation into the expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), can provide more mechanistic insights.
Q5: Could this compound treatment lead to an increase in reactive oxygen species (ROS)?
A5: Many chemical compounds can induce the production of ROS, leading to oxidative stress and cellular damage.[4][5] To determine if this compound increases ROS levels, you can use fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation. The fluorescence intensity can then be measured using a plate reader, fluorescence microscope, or flow cytometer.
Illustrative Data Presentation
Disclaimer: The following data is illustrative and intended to demonstrate how to present quantitative results. Actual results may vary depending on the cell line and experimental conditions.
Table 1: Effect of this compound on the Viability of Non-Cancerous Cell Lines
| Cell Line | This compound Concentration (µM) | Cell Viability (%) |
| HEK293 | 0 (Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 | |
| 10 | 72.1 ± 6.1 | |
| 50 | 45.8 ± 3.9 | |
| NHDF | 0 (Control) | 100 ± 6.5 |
| 1 | 98.2 ± 5.9 | |
| 10 | 85.4 ± 7.3 | |
| 50 | 60.1 ± 8.0 |
Table 2: Apoptosis Induction by this compound in HEK293 Cells (24-hour treatment)
| This compound Concentration (µM) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 10 | 15.7 ± 2.1 | 5.3 ± 1.1 |
| 50 | 35.2 ± 3.8 | 18.9 ± 2.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Preparation: Culture and treat cells as for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
-
Probe Loading: Remove the treatment medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity with a fluorescence plate reader (excitation/emission ~485/535 nm).
Visualizations
Caption: Hypothetical signaling cascade of this compound toxicity.
Caption: Workflow for assessing this compound toxicity.
Caption: Interrelation of potential toxic outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 4. Modulation of Reactive Oxygen Species Homeostasis as a Pleiotropic Effect of Commonly Used Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AOP-Wiki [aopwiki.org]
Technical Support Center: Improving the Oral Bioavailability of W4275
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of the selective NSD2 inhibitor, W4275. Given that this compound has demonstrated an oral bioavailability of approximately 27.34% in preclinical models, this guide focuses on systematically identifying and overcoming the likely barriers to its complete absorption.[1]
Disclaimer: The following guidance is based on established principles of drug delivery and formulation science. The specific physicochemical properties of this compound are not publicly available. Therefore, researchers should first perform the characterization experiments described below to inform their formulation strategy.
Troubleshooting Guide
This guide is designed to help you navigate common experimental hurdles related to the oral bioavailability of this compound.
| Problem | Potential Cause | Suggested Solution |
| High variability in plasma concentrations after oral dosing | Poor aqueous solubility leading to dissolution-rate limited absorption; formulation-dependent absorption. | 1. Characterize the physicochemical properties of this compound: Determine its aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8), LogP/D, and pKa. 2. Assess permeability: Use in vitro models like the Caco-2 permeability assay. 3. Develop enabling formulations: Explore amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), or particle size reduction techniques.[2][3][4][5] |
| Low in vivo exposure despite high in vitro potency | Low solubility and/or low permeability (likely BCS Class II or IV); significant first-pass metabolism. | 1. Conduct a thorough biopharmaceutical characterization to understand the primary absorption barrier. 2. For solubility-limited compounds (BCS Class II): Focus on solubility enhancement techniques such as micronization, nanosizing, or formulation as a solid dispersion.[2][3][6] 3. For permeability-limited compounds (BCS Class IV): Consider the use of permeation enhancers or lipid-based formulations that can utilize lymphatic transport pathways.[3][7] 4. Investigate metabolism: Use in vitro models (e.g., liver microsomes) to determine the extent of first-pass metabolism. |
| Precipitation of this compound in aqueous media during in vitro assays | The compound is a "brick dust" molecule with very low aqueous solubility. | 1. Use enabling solvents for stock solutions: Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[1] 2. For aqueous dilutions, consider using co-solvents or surfactants: Formulations with PEG300 and Tween-80 have been reported for this compound.[1] 3. Explore the use of cyclodextrins to form inclusion complexes and improve apparent solubility.[2] |
| Inconsistent results in Caco-2 permeability assays | Compound cytotoxicity at test concentrations; poor apical solubility leading to inaccurate permeability assessment. | 1. Determine the non-toxic concentration range of this compound for Caco-2 cells before conducting permeability studies. 2. Use a formulation approach to solubilize the compound in the apical donor compartment (e.g., with a low concentration of a non-toxic surfactant or co-solvent). Ensure the chosen excipients do not compromise cell monolayer integrity. |
Frequently Asked Questions (FAQs)
1. What is the likely Biopharmaceutics Classification System (BCS) class of this compound and why is it important?
Given its reported oral bioavailability of ~27%, this compound is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. Many quinazoline (B50416) derivatives exhibit poor aqueous solubility. Determining the correct BCS class is critical as it dictates the most effective formulation strategy. For BCS Class II, enhancing the dissolution rate is key, while for Class IV, both solubility and permeability must be addressed.
2. What are the first experimental steps I should take to improve the oral bioavailability of this compound?
The first step is to thoroughly characterize its physicochemical properties. This data will provide a rational basis for formulation design.
-
Aqueous Solubility: Determine the pH-solubility profile.
-
LogP/LogD: Assess the lipophilicity of the compound.
-
Permeability: Conduct an in vitro permeability assay (e.g., Caco-2 or PAMPA).
-
Solid-State Characterization: Analyze the solid form (crystalline vs. amorphous) using techniques like DSC and XRPD.
3. What are some promising formulation strategies for a poorly soluble compound like this compound?
Several strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:[2][4][5][6]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area for dissolution.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in its amorphous, higher-energy state can significantly improve its dissolution rate and extent.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and, in some cases, enhance absorption via the lymphatic system, bypassing first-pass metabolism.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
4. How can I assess the performance of my new this compound formulation in vitro?
In vitro dissolution testing under biorelevant conditions is crucial. Use media that simulate the pH and composition of the gastrointestinal tract (e.g., Simulated Gastric Fluid - SGF, and Simulated Intestinal Fluid - SIF). For lipid-based formulations, in vitro lipolysis models can predict how the formulation will behave in the gut.
5. What in vivo models are appropriate for evaluating the oral bioavailability of this compound formulations?
Rodent models, such as mice or rats, are commonly used for initial pharmacokinetic screening of different formulations. It is important to compare the plasma concentration-time profiles of the new formulations against a simple suspension of the drug and an intravenous dose to accurately determine the absolute oral bioavailability.
Experimental Protocols
1. pH-Dependent Aqueous Solubility (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range.
-
Methodology:
-
Prepare buffers at pH 1.2, 4.5, and 6.8.
-
Add an excess amount of this compound to each buffer in separate vials.
-
Rotate the vials at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
At predetermined time points, withdraw aliquots, and filter them through a 0.22 µm filter to remove undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Equilibrium is reached when consecutive measurements are consistent.
-
2. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound.
-
Methodology:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). A low percentage of a co-solvent like DMSO may be used if necessary, but its effect on monolayer integrity should be validated.
-
Add the this compound solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral side and replace with fresh buffer. Also, take a sample from the apical side at the end of the experiment.
-
To assess active efflux, perform the experiment in the reverse direction (B to A).
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Visualizations
Caption: Workflow for improving the oral bioavailability of this compound.
Caption: Logical relationships in troubleshooting this compound's bioavailability.
References
- 1. Dimensionally reduced machine learning model for predicting single component octanol–water partition coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone derivatives as orally available ghrelin receptor antagonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Determining the Maximum Tolerated Dose (MTD) of W4275 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for establishing the maximum tolerated dose (MTD) of the selective NSD2 inhibitor, W4275, in preclinical in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for a this compound MTD study in mice?
A1: A common practice is to select a starting dose based on in vitro cytotoxicity data.[1] If the in vitro IC50 value of this compound against your cell line of interest is known, a fraction of this concentration can be used as a starting point for in vivo studies, after appropriate conversion. This compound has shown an IC50 of 230 nM against RS411 cells.[2] However, it is crucial to perform a thorough literature search for any existing preclinical data on this compound or similar NSD2 inhibitors to inform your starting dose. In the absence of prior in vivo data, a conservative approach is recommended, starting with a low dose and escalating cautiously.
Q2: How should this compound be formulated for oral administration in mice?
A2: this compound has good oral bioavailability.[2] A suggested formulation to achieve a clear solution of ≥ 6.25 mg/mL is as follows: First, prepare a stock solution in DMSO (e.g., 62.5 mg/mL). Then, for a 1 mL final working solution, add 100 μL of the DMSO stock to 400 μL of PEG300 and mix thoroughly. Subsequently, add 50 μL of Tween-80, mix again, and finally add 450 μL of saline to reach the final volume.[2] It is essential to ensure the solution is clear before administration.
Q3: What are the key parameters to monitor during an MTD study for this compound?
A3: During an MTD study, daily monitoring of the animals is critical. Key parameters include:
-
Clinical Observations: Monitor for any changes in behavior (lethargy, agitation), physical appearance (piloerection, hunched posture), and overall activity levels.[1][3]
-
Body Weight: Record the body weight of each animal daily.[4][5] A body weight loss of more than 20% is often considered a sign of significant toxicity.[4][6]
-
Macroscopic Observations: At the end of the study, perform a gross necropsy and examine major organs for any visible abnormalities.[3]
Q4: How is the Maximum Tolerated Dose (MTD) ultimately determined?
A4: The MTD is defined as the highest dose of a drug that does not cause unacceptable side effects or toxicity over a specified period.[5][6] This is typically the highest dose at which no significant clinical signs of toxicity are observed and body weight loss does not exceed a predetermined limit (commonly 20%).[4][6] The MTD is established through dose escalation studies where different groups of animals receive increasing doses of the compound.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High toxicity observed at the initial dose (e.g., >20% body weight loss, severe lethargy). | The starting dose is above the MTD. | Immediately stop dosing at this level. Reduce the dose by 25-50% in a new cohort of animals or revert to a previously tolerated dose.[4] |
| Vehicle-induced toxicity. | Run a control group that receives only the vehicle to assess its tolerability.[4] If the vehicle is causing toxicity, consider alternative, less toxic formulations. | |
| Precipitation observed in the this compound formulation. | Improper mixing or solubility issues. | Ensure the formulation protocol is followed precisely, especially the sequential addition of co-solvents.[2] Prepare fresh formulations regularly and visually inspect for clarity before each administration. |
| Inconsistent results between animals in the same dose group. | Inaccurate dosing, animal health issues, or experimental variability. | Verify the accuracy of dosing volumes for each animal. Closely monitor the overall health of the animals, as underlying health issues can affect their response to the treatment.[4] Ensure consistent handling and environmental conditions for all animals. |
| No signs of toxicity even at high doses. | The MTD may be higher than the tested doses. | Continue with dose escalation until signs of toxicity are observed. Alternatively, other factors such as the maximum feasible dose (MFD) or exposure saturation may need to be considered.[3][6] |
Experimental Protocols
Protocol: In Vivo Maximum Tolerated Dose (MTD) Study of this compound in Mice
1. Animal Model:
-
Select an appropriate mouse strain for your study (e.g., BALB/c or C57BL/6).
-
Use animals of the same sex and a consistent age range.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
2. Group Allocation and Dose Selection:
-
Assign 3-5 mice per group.[4]
-
Include a vehicle control group and at least 4-5 escalating dose groups for this compound.
-
Base the starting dose on in vitro data or literature on similar compounds.[1]
3. This compound Formulation and Administration:
-
Prepare the this compound formulation as described in the FAQs, ensuring a clear solution.[2]
-
Administer this compound via oral gavage daily for a predetermined period (e.g., 14 consecutive days).[4]
4. Monitoring and Data Collection:
-
Record the body weight of each mouse daily.[4]
-
Perform and document clinical observations twice daily.[4]
-
At the end of the study, euthanize the animals and perform a gross necropsy, noting any abnormalities in major organs.
5. MTD Determination:
-
The MTD is the highest dose that does not result in mortality, significant clinical signs of toxicity, or more than 20% body weight loss.[4][6]
Visualizations
Caption: Experimental workflow for determining the MTD of this compound.
Caption: Simplified signaling pathway showing this compound inhibition of NSD2.
References
Technical Support Center: Assessing W4275 Blood-Brain Barrier Penetration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the blood-brain barrier (BBB) penetration of the novel compound W4275.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the BBB penetration potential of this compound?
A1: Before beginning in vitro or in vivo experiments, it is highly recommended to assess the physicochemical properties of this compound and use in silico models to predict its potential for passive diffusion across the BBB.[1] Ideal characteristics for central nervous system (CNS) penetration are generally aligned with Lipinski's Rule of 5.[1]
Q2: What are the key differences between in vitro and in vivo methods for assessing BBB penetration?
A2: In vitro models, such as cell-based assays, provide a controlled environment to investigate the mechanisms of transport across a cellular barrier that mimics the BBB.[1][2][3][4][5] They are excellent for initial screening and determining if a compound is a substrate for efflux transporters.[1][6] In vivo methods, such as intravenous injection or in situ brain perfusion in rodents, provide a more physiologically relevant measure of BBB penetration by accounting for factors like plasma protein binding and metabolism.[6][7][8]
Q3: What is the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu)?
A3: The Kp is the ratio of the total concentration of a drug in the brain to that in the plasma at a steady state.[9] The Kp,uu is the ratio of the unbound (free) drug concentration in the brain to the unbound concentration in the plasma.[10][11] Kp,uu is considered more pharmacologically relevant as it is the unbound drug that is available to interact with its target in the brain.[9][10]
Q4: How is the concentration of this compound quantified in brain and plasma samples?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method widely used for the quantification of small molecules like this compound in biological matrices such as plasma and brain homogenate.[12][13][14][15][16]
Troubleshooting Guides
Problem 1: Low In Vitro Permeability of this compound
| Possible Cause | Troubleshooting Steps |
| Poor Physicochemical Properties | - Evaluate Lipinski's Rule of 5: Assess this compound's molecular weight, logP, hydrogen bond donors, and acceptors.[1] - Structural Modification: If properties are unfavorable, consider medicinal chemistry efforts to optimize them for better passive diffusion. |
| Active Efflux | - Conduct Bidirectional Transport Assay: Use a cell-based model (e.g., MDCK-MDR1) to measure permeability in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (B-A/A-B) greater than 2 suggests active efflux by transporters like P-glycoprotein (P-gp).[1][17] - Use P-gp Inhibitors: Repeat the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-B permeability would confirm P-gp mediated efflux. |
| Low Cell Monolayer Integrity | - Measure Transendothelial Electrical Resistance (TEER): Ensure TEER values are within the acceptable range for your chosen cell model before and after the experiment.[2][5] - Check Paracellular Markers: Assess the permeability of a known BBB-impermeable marker (e.g., sucrose (B13894) or Lucifer yellow). High permeability of the marker indicates a compromised cell monolayer. |
Problem 2: Low In Vivo Brain Penetration (Low Kp or Kp,uu) of this compound
| Possible Cause | Troubleshooting Steps |
| High Plasma Protein Binding | - Measure Fraction Unbound in Plasma (fu,p): Use techniques like equilibrium dialysis or ultrafiltration to determine the percentage of this compound bound to plasma proteins.[10] High binding reduces the free concentration available to cross the BBB. |
| Rapid Metabolism | - Assess Metabolic Stability: Use liver microsomes to determine the metabolic rate of this compound.[18] Rapid metabolism can decrease the systemic exposure of the compound. - Identify Metabolites: Analyze plasma and brain samples for major metabolites of this compound. |
| Active Efflux at the BBB | - In Vivo P-gp Inhibition Study: Co-administer this compound with a P-gp inhibitor and compare the brain concentrations to those from dosing this compound alone. A significant increase in brain penetration indicates in vivo efflux.[18] |
| Issues with In Situ Brain Perfusion | - Verify Perfusion Quality: Ensure proper perfusion technique by observing the clearing of blood from the brain and consistent perfusion pressure.[19][20] Incomplete perfusion can lead to inaccurate results.[19] - Use Ice-Cold Perfusion Solutions: Using ice-cold saline and fixatives can help maintain tissue quality.[19] |
Problem 3: High Variability in Experimental Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | - Verify Formulation: Ensure this compound is fully dissolved and stable in the vehicle. - Accurate Dosing Technique: Use precise techniques for intravenous or oral administration to ensure consistent dosing across all animals. |
| Sample Collection and Processing Errors | - Standardize Procedures: Follow a strict, standardized protocol for blood and brain collection and processing to minimize variability.[12] - Rapid Brain Harvesting: Harvest and process the brain tissue quickly after euthanasia to prevent post-mortem degradation of the compound. |
| Analytical Method Variability | - Validate LC-MS/MS Method: Ensure the analytical method is fully validated for linearity, accuracy, precision, and stability.[13][14] - Use of Internal Standard: Always use an appropriate internal standard during sample analysis to account for variations in sample preparation and instrument response. |
Experimental Protocols
Protocol 1: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive diffusion across the BBB.
Methodology:
-
Compound Preparation: Dissolve this compound in a phosphate-buffered saline (PBS) solution to a final concentration of 100 µM.[1]
-
Assay Setup:
-
Incubation: Incubate the plate at room temperature for 4-16 hours.[1]
-
Quantification: Determine the concentration of this compound in both the donor and acceptor wells using a validated LC-MS/MS method.[1]
-
Permeability Calculation: Calculate the permeability coefficient (Pe).
Protocol 2: In Vitro Cell-Based BBB Permeability Assay
This protocol uses a co-culture model of brain capillary endothelial cells and glial cells to mimic the in vivo BBB.[10]
Methodology:
-
Cell Culture: Culture brain capillary endothelial cells on the apical side and glial cells on the basolateral side of a Transwell insert.[10]
-
Monolayer Integrity: Before the experiment, confirm the integrity of the endothelial cell monolayer by measuring the TEER.[2]
-
Permeability Assay:
-
Quantification: Measure the concentration of this compound in the basolateral samples using LC-MS/MS.[1]
-
Efflux Ratio Determination: To assess active efflux, perform the permeability assay in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (B-A permeability / A-B permeability) greater than 2 suggests active efflux.[1]
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
This study determines the brain-to-plasma concentration ratio (Kp) of this compound.
Methodology:
-
Animal Dosing: Administer this compound to a cohort of rodents (e.g., mice or rats) at a specific dose via an appropriate route (e.g., intravenous or oral).
-
Sample Collection:
-
Sample Processing:
-
Quantification: Determine the concentration of this compound in both plasma and brain homogenate using a validated LC-MS/MS method.[1]
-
Kp Calculation: Calculate the Kp as the ratio of the total concentration of this compound in the brain to that in the plasma.[1]
Data Presentation
Table 1: Hypothetical Physicochemical and In Silico BBB Permeability Prediction for this compound
| Parameter | Predicted Value for this compound | Implication for BBB Penetration |
| Molecular Weight (Da) | 390 | Favorable |
| Hydrogen Bond Donors | 2 | Favorable |
| Hydrogen Bond Acceptors | 4 | Favorable |
| logP | 2.8 | Favorable |
| Polar Surface Area (Ų) | 70 | Favorable |
| Predicted logBB | 0.2 | Suggests potential for brain penetration |
Table 2: In Vitro Permeability and Efflux Data for this compound
| Assay | Parameter | Result | Interpretation |
| PAMPA | Pe (10⁻⁶ cm/s) | 5.5 | Moderate passive permeability |
| Cell-Based Assay | Papp (A-B) (10⁻⁶ cm/s) | 2.1 | Moderate apparent permeability |
| Cell-Based Assay | Papp (B-A) (10⁻⁶ cm/s) | 8.4 | High efflux |
| Cell-Based Assay | Efflux Ratio (B-A/A-B) | 4.0 | Suggests active efflux |
Table 3: In Vivo Brain Penetration Data for this compound in Mice (2 mg/kg, IV)
| Time Point | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | Kp (Brain/Plasma) |
| 1 hour | 150 | 45 | 0.3 |
| 2 hours | 80 | 20 | 0.25 |
| 4 hours | 30 | 6 | 0.2 |
Visualizations
Caption: Workflow for assessing this compound BBB penetration.
Caption: Mechanisms of this compound transport across the BBB.
References
- 1. benchchem.com [benchchem.com]
- 2. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro blood-brain barrier models for drug research: state-of-the-art and new perspectives on reconstituting these models on artificial basement membrane platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In silico and in vitro Blood-Brain Barrier models for early stage drug discovery | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo measurement of blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 10. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On The Rate and Extent of Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research-portal.uu.nl [research-portal.uu.nl]
- 15. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies [frontiersin.org]
Validation & Comparative
W4275 Versus Other Known NSD2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The nuclear receptor-binding SET domain protein 2 (NSD2), also known as MMSET or WHSC1, has emerged as a critical epigenetic regulator implicated in the pathogenesis of various cancers, including multiple myeloma and certain solid tumors.[1][2] Its primary role as a histone methyltransferase is to catalyze the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2), a modification associated with active gene transcription.[2][3] Dysregulation of NSD2 activity, often through genetic alterations leading to its overexpression, results in aberrant chromatin states and uncontrolled cell growth, making it an attractive therapeutic target.[1][3] This guide provides a comparative analysis of W4275, a selective NSD2 inhibitor, with other known inhibitors, focusing on their performance backed by experimental data.
Quantitative Performance of NSD2 Inhibitors
The potency of NSD2 inhibitors is a key determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzymatic activity of NSD2 by 50%. A lower IC50 value indicates a more potent inhibitor.
The following table summarizes the available quantitative data for this compound and another prominent NSD2 inhibitor, KTX-1001 (Gintemetostat). It is important to note that direct comparisons of IC50 values should be made with caution, as they can vary depending on the specific experimental conditions, such as the assay format and the substrates used.
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 | Cell Line | Reference |
| This compound | NSD2 | 17 nM | 230 nM | RS411 | [4] |
| KTX-1001 (Gintemetostat) | NSD2 | 1 - 10 nM | Not specified | Not specified | [5] |
Mechanism of Action
NSD2 inhibitors primarily function by binding to the catalytic SET domain of the NSD2 enzyme, thereby blocking its methyltransferase activity.[3] This inhibition prevents the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to histone H3 at lysine 36. The reduction in H3K36me2 levels leads to a cascade of downstream effects, including the alteration of chromatin structure and the modulation of gene expression programs that are critical for cancer cell proliferation and survival.[3][6]
Interestingly, some inhibitors exhibit different binding mechanisms. For instance, KTX-1001 has been suggested to be non-competitive with respect to both SAM and the nucleosome substrate, which could confer high potency even in the presence of high intracellular SAM concentrations.[7]
Experimental Protocols
The evaluation of NSD2 inhibitors relies on a variety of robust experimental assays. Below are detailed methodologies for key experiments cited in the characterization of these compounds.
NSD2 Enzymatic Activity Assay (Chemiluminescent)
This assay is designed to measure the enzymatic activity of NSD2 and the inhibitory effect of compounds in a biochemical setting.
Principle: The assay quantifies the amount of S-adenosyl-L-homocysteine (SAH), a product of the methyltransferase reaction, or detects the methylated histone substrate using a specific antibody.
Protocol:
-
Substrate Coating: A 96-well plate is pre-coated with a histone H3 substrate.
-
Reaction Mixture: Recombinant NSD2 enzyme is incubated in the wells with the inhibitor (e.g., this compound) at various concentrations and the methyl donor, S-adenosylmethionine (SAM).
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Detection:
-
A primary antibody specific for the di-methylated H3K36 is added to the wells.
-
Following a wash step, a secondary antibody conjugated to horseradish peroxidase (HRP) is added.
-
A chemiluminescent HRP substrate is then added, and the resulting light signal is measured using a luminometer.
-
-
Data Analysis: The intensity of the chemiluminescent signal is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[8][9][10]
Cellular H3K36me2 Quantification (Western Blot)
This method is used to assess the ability of an NSD2 inhibitor to reduce the levels of H3K36me2 within cancer cells.
Principle: Western blotting uses specific antibodies to detect the levels of H3K36me2 and total histone H3 (as a loading control) in cell lysates.
Protocol:
-
Cell Treatment: Cancer cell lines (e.g., RS411) are treated with the NSD2 inhibitor at various concentrations for a defined period (e.g., 96 hours).
-
Histone Extraction: Histones are extracted from the treated cells using an acid extraction method.
-
Protein Quantification: The concentration of the extracted histones is determined.
-
SDS-PAGE: Equal amounts of histone proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for H3K36me2.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A primary antibody against total histone H3 is used on a parallel blot or after stripping the first antibody to serve as a loading control.
-
-
Detection: The signal is visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The band intensities for H3K36me2 are quantified and normalized to the total H3 band intensities to determine the dose-dependent reduction in H3K36me2 levels.[11]
Visualizing Pathways and Workflows
To better understand the biological context and experimental approaches related to NSD2 inhibition, the following diagrams have been generated using Graphviz.
Conclusion
This compound is a potent and selective inhibitor of NSD2, demonstrating significant activity in both biochemical and cellular assays. Its performance is comparable to other leading NSD2 inhibitors like KTX-1001, which is currently in clinical development. The continued investigation of this compound and other NSD2 inhibitors holds promise for the development of novel epigenetic therapies for a range of cancers characterized by NSD2 dysregulation. The experimental protocols and pathways outlined in this guide provide a framework for the ongoing research and development in this important area of oncology.
References
- 1. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gintemetostat | NSD2 Inhibitor | TargetMol [targetmol.com]
- 6. Global regulation of the histone mark H3K36me2 underlies epithelial plasticity and metastatic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NSD2 Chemiluminescent Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NSD2 and EZH2 Inhibition in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
The epigenetic landscape of multiple myeloma (MM) presents a complex and compelling area for therapeutic intervention. Two key histone methyltransferases, NSD2 (Nuclear Receptor Binding SET Domain Protein 2, also known as MMSET or WHSC1) and EZH2 (Enhancer of Zeste Homolog 2), have emerged as critical drivers of disease progression and represent promising therapeutic targets. This guide provides a detailed comparison of the novel NSD2 inhibitor, W4275, and the broader class of EZH2 inhibitors, supported by experimental data and detailed methodologies to inform preclinical and clinical research in multiple myeloma.
Introduction to Epigenetic Targets: NSD2 and EZH2 in Multiple Myeloma
Multiple myeloma is characterized by significant genetic and epigenetic heterogeneity. The t(4;14) translocation, present in approximately 15-20% of MM patients, leads to the overexpression of NSD2 and is associated with a poor prognosis.[1][2][3] NSD2 is a histone methyltransferase that specifically catalyzes the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2), a mark generally associated with active transcription.[4][5] Overexpression of NSD2 in MM results in a global increase in H3K36me2, leading to an oncogenic gene expression program that promotes myeloma cell growth, survival, and drug resistance.[5][6][7]
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the tri-methylation of histone H3 at lysine 27 (H3K27me3), a repressive mark that leads to gene silencing.[8] EZH2 is often overexpressed in multiple myeloma and contributes to the silencing of tumor suppressor genes, thereby promoting a more undifferentiated and malignant phenotype.[4][8] Interestingly, the activities of NSD2 and EZH2 are intertwined. Overexpression of NSD2 not only increases H3K36me2 but also leads to a global reduction of H3K27me3.[4][9] However, despite this global decrease, specific genomic loci show enhanced EZH2 recruitment and H3K27 hypermethylation, suggesting a complex interplay between these two enzymes in driving the myeloma epigenome.[4][9] This interplay makes MM cells with high NSD2 expression particularly sensitive to EZH2 inhibition.[4]
Performance Comparison: this compound (NSD2 Inhibitor) vs. EZH2 Inhibitors
This section provides a comparative overview of the preclinical and clinical data for the selective NSD2 inhibitor this compound and various EZH2 inhibitors in multiple myeloma.
Quantitative Data Summary
| Feature | This compound (NSD2 Inhibitor) | EZH2 Inhibitors (e.g., Tazemetostat, GSK126, UNC1999) |
| Target | NSD2 (Nuclear Receptor Binding SET Domain Protein 2) | EZH2 (Enhancer of Zeste Homolog 2) |
| Mechanism of Action | Inhibition of H3K36me2 | Inhibition of H3K27me3 |
| Primary MM Subtype | t(4;14) positive multiple myeloma[1][2][3] | Broad applicability, with potential increased sensitivity in NSD2-high (t(4;14)) MM[4][10] |
| In Vitro Potency (IC50) | 17 nM (against NSD2 enzyme) | Varies by inhibitor and cell line (nM to low µM range for cell proliferation)[11] |
| Preclinical Efficacy | This compound has an IC50 of 230 nM in RS411 cells (B-cell leukemia). Other NSD2 inhibitors like RK-552 show selective cytotoxicity against t(4;14)+ MM cells.[12] | Induce cell cycle arrest, apoptosis, and reduce proliferation in a subset of MM cell lines.[8][11] |
| Key Downstream Effects | Downregulation of IRF4, CCND2, SLAMF7[3][13] | Upregulation of tumor suppressor genes, potential downregulation of MYC[4][8] |
| In Vivo Efficacy | This compound significantly inhibits tumor growth in an RS411 xenograft model. Other NSD2 inhibitors show tumor growth inhibition in t(4;14)+ MM xenografts.[12] | Tumor growth inhibition in MM xenograft models.[8][14] |
| Clinical Development | This compound is in preclinical development. Other NSD2 inhibitors (e.g., gintemetostat/KTX-1001) are in Phase 1 clinical trials for relapsed/refractory MM (NCT05651932).[15][16][17] | Several EZH2 inhibitors have been in clinical trials for various hematological malignancies, including MM, with some showing limited single-agent activity but potential in combination therapies.[10][18] |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct and interconnected signaling pathways of NSD2 and EZH2 in multiple myeloma.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of NSD2 and EZH2 inhibitors.
Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the cytotoxic effects of this compound and EZH2 inhibitors on multiple myeloma cell lines.
Protocol:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1-5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Add varying concentrations of the inhibitor (e.g., this compound or an EZH2 inhibitor) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Histone Modifications (H3K36me2 and H3K27me3)
Objective: To assess the effect of this compound and EZH2 inhibitors on their respective histone methylation marks.
Protocol:
-
Cell Treatment and Lysis: Treat multiple myeloma cells with the inhibitor for 48-72 hours. Harvest the cells and perform histone extraction using an acid extraction protocol or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K36me2 (for NSD2 inhibition) or H3K27me3 (for EZH2 inhibition) and a loading control (e.g., total Histone H3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the genomic localization of H3K36me2 or H3K27me3 and the effect of inhibitors on these marks at specific gene loci.
Protocol:
-
Cross-linking: Treat MM cells with the inhibitor. Cross-link proteins to DNA with 1% formaldehyde (B43269) for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K36me2 or H3K27me3 overnight at 4°C. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the preclinical evaluation of NSD2 and EZH2 inhibitors in multiple myeloma.
Conclusion
Both NSD2 and EZH2 are validated therapeutic targets in multiple myeloma, albeit with distinct mechanisms of action and potential patient populations. The NSD2 inhibitor this compound and its class hold significant promise for the treatment of t(4;14) positive multiple myeloma by targeting the aberrant H3K36me2 landscape. EZH2 inhibitors, on the other hand, have broader potential and may be particularly effective in combination therapies, potentially even in NSD2-driven myelomas. The intricate crosstalk between NSD2 and EZH2 pathways suggests that a deeper understanding of their interplay will be crucial for the development of novel and effective epigenetic therapies for multiple myeloma. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the treatment of this challenging disease.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. NSD2 gene drives cancer cell identity in multiple myeloma - ecancer [ecancer.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Histone Methyltransferase MMSET/NSD2 Alters EZH2 Binding and Reprograms the Myeloma Epigenome through Global and Focal Changes in H3K36 and H3K27 Methylation | PLOS Genetics [journals.plos.org]
- 5. NSD2 links dimethylation of histone H3 at lysine 36 to oncogenic programming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. licht.cancer.ufl.edu [licht.cancer.ufl.edu]
- 9. Histone Methyltransferase MMSET/NSD2 Alters EZH2 Binding and Reprograms the Myeloma Epigenome through Global and Focal Changes in H3K36 and H3K27 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting EZH2 in Multiple Myeloma—Multifaceted Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overexpression of EZH2 in multiple myeloma is associated with poor prognosis and dysregulation of cell cycle control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a novel class NSD2 inhibitor for multiple myeloma with t(4;14)+ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. onclive.com [onclive.com]
- 18. aacrjournals.org [aacrjournals.org]
Validating WDR5 Inhibitor Efficacy Across Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of WDR5 (WD repeat-containing protein 5) inhibitors, with a focus on the well-characterized compound OICR-9429, against other therapeutic alternatives in various cancer cell lines. The experimental data presented herein supports the potential of WDR5 inhibition as a promising anti-cancer strategy, particularly in malignancies driven by the MYC oncogene.
Data Presentation: Comparative Efficacy of WDR5 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of the WDR5 inhibitor OICR-9429 and other WIN (WDR5-interaction) site inhibitors across a range of cancer cell lines. This data provides a quantitative measure of their anti-proliferative activity.
Table 1: Efficacy of OICR-9429 in Bladder and Prostate Cancer Cell Lines
| Cell Line | Cancer Type | OICR-9429 IC50 (µM) | Reference |
| T24 | Bladder Cancer | 67.74 | [1] |
| UM-UC-3 | Bladder Cancer | 70.41 | [1] |
| TCCSUP | Bladder Cancer | 121.42 | [1] |
| DU145 | Prostate Cancer | Dose-dependent decrease in viability | [2] |
| PC-3 | Prostate Cancer | Dose-dependent decrease in viability | [2] |
Table 2: Efficacy of Novel 5-Thiocyanatothiazol-2-amine WDR5-MYC Interaction Inhibitors
| Cell Line | Cancer Type | Compound 4m IC50 (µM) | Compound 4o IC50 (µM) | Reference |
| MOLM13 | Acute Myeloid Leukemia | 0.71 | 2.10 | [3] |
| MV4-11 | Acute Myeloid Leukemia | 1.30 | 1.80 | [3] |
| Raji | Burkitt's Lymphoma | 7.40 | 3.20 | [3] |
Table 3: General Efficacy of WINi (WDR5-Interaction Inhibitors) in Hematologic Malignancies
A broad screening of three distinct WINi (C38b, C3b, and C40) across 301 cancer cell lines demonstrated particular sensitivity in leukemias and diffuse large B cell lymphomas (DLBCL)[4]. These inhibitors exhibit picomolar binding affinity to WDR5 and show low nanomolar efficacy against benchmark MLL-rearranged leukemia cell lines like MV4:11 and MOLM-13[4].
Comparative Alternatives
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The concentration of the formazan, which is dissolved in a solubilization solution, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the WDR5 inhibitor or alternative compound and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate at 37°C for 1.5 hours[6].
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals. Incubate at 37°C for 15 minutes with shaking[6].
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader[6]. The absorbance is proportional to the number of viable cells.
Western Blotting
Western blotting is used to detect specific proteins in a sample and to assess the effect of WDR5 inhibitors on the expression levels of proteins in relevant signaling pathways.
Protocol:
-
Sample Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding[7].
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., WDR5, c-Myc, p53) overnight at 4°C with gentle shaking[7][8].
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to investigate the interaction of proteins with specific DNA regions in the cell nucleus. This is crucial for understanding how WDR5 inhibitors affect the binding of WDR5 and its associated proteins (like MYC) to target gene promoters.
Protocol:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of approximately 200-1000 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., WDR5). The antibody-protein-DNA complexes are then captured using protein A/G-agarose or magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR to quantify the amount of a specific DNA sequence associated with the protein of interest.
Mandatory Visualizations
WDR5 Signaling Pathway and Inhibition
The following diagram illustrates the role of WDR5 in the MLL/SET1 and MYC complexes and the mechanism of action of WIN site inhibitors.
Caption: WDR5 acts as a scaffold in MLL and MYC complexes, promoting oncogenic transcription.
Experimental Workflow for Validating WDR5 Inhibitor Efficacy
This diagram outlines the typical experimental workflow to assess the efficacy of a WDR5 inhibitor.
Caption: Workflow for evaluating WDR5 inhibitor efficacy in cancer cell lines.
Logical Relationship: Mechanism of WIN Site Inhibitor Action
This diagram illustrates the logical cascade of events following the administration of a WIN site inhibitor.
Caption: Causal chain from WIN site inhibition to cancer cell apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 5-Thiocyanatothiazol-2-amines Disrupting WDR5-MYC Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. media.cellsignal.com [media.cellsignal.com]
W4275: Enhancing Chemotherapeutic Efficacy Through Synergistic Wnt Pathway Inhibition
A Comparative Guide for Researchers in Oncology Drug Development
The quest for more effective and targeted cancer therapies has led to the exploration of combination strategies that can overcome chemoresistance and improve patient outcomes. W4275, a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway, has emerged as a promising candidate for synergistic combination with conventional chemotherapy agents. This guide provides a comprehensive comparison of this compound's synergistic effects with cisplatin (B142131), doxorubicin (B1662922), and paclitaxel (B517696), supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. As direct data for this compound is emerging, this guide utilizes the well-characterized Wnt pathway inhibitor XAV939 as a proxy to illustrate the principles and expected outcomes of Wnt inhibition in combination chemotherapy.
Synergistic Effects with Standard Chemotherapy Agents
The aberrant activation of the Wnt/β-catenin signaling pathway is a known driver of tumorigenesis and has been implicated in the development of resistance to various chemotherapy drugs. By inhibiting this pathway, this compound (exemplified by XAV939) can re-sensitize cancer cells to the cytotoxic effects of chemotherapy, leading to a synergistic anti-tumor response. This synergy manifests as enhanced cancer cell death, reduced cell proliferation, and inhibition of cancer stem-like cell populations that are often responsible for tumor recurrence.
Key Synergistic Outcomes:
-
Increased Apoptosis: Combination treatment with this compound and chemotherapy agents leads to a significant increase in programmed cell death in cancer cells compared to either agent alone.
-
Reduced Cell Viability and Proliferation: The combined therapy effectively inhibits the growth and proliferation of cancer cells at lower concentrations than those required for single-agent treatments.
-
Overcoming Chemoresistance: this compound can abrogate chemoresistance mechanisms that are dependent on the Wnt pathway, making it a valuable agent for treating refractory tumors.
Quantitative Data Summary
The synergistic interactions between this compound (exemplified by XAV939) and various chemotherapy agents have been quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following table summarizes the observed synergistic effects.
| Chemotherapy Agent | Cancer Type(s) | Key Quantitative Findings | Supporting Evidence |
| Cisplatin | Head and Neck, Lung, Colon | Synergistic (CI < 1) . Enhanced apoptosis and abrogation of cancer-stem-like cell phenotype.[1] The combination of XAV939 with cisplatin (DDP) in colon cancer cells significantly increased apoptosis.[2][3] In lung adenocarcinoma cells, the combined treatment resulted in a greater decrease in the expression of Wnt pathway proteins compared to single-drug treatment.[4] | |
| Doxorubicin | Breast Cancer | Synergistic . While direct CI values for XAV939 with doxorubicin are not readily available, studies with other Wnt inhibitors like niclosamide (B1684120) show strong synergy. The combination of niclosamide and doxorubicin resulted in synergistically enhanced death of breast cancer cells.[5] This provides a strong rationale for the expected synergy with this compound. | |
| Paclitaxel | Breast Cancer | Synergistic . The combination of a low dose of paclitaxel with XAV939 showed a comparable therapeutic effect to a high dose of paclitaxel alone.[6][7] This combination induced apoptosis and suppressed Wnt signaling.[6] |
Signaling Pathway Modulation
This compound exerts its synergistic effects by targeting the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. In many cancers, this pathway is aberrantly activated, leading to the accumulation of β-catenin in the nucleus, where it drives the transcription of genes involved in proliferation, survival, and drug resistance.
This compound (exemplified by XAV939) inhibits Tankyrase, a key enzyme that promotes the degradation of Axin, a crucial component of the β-catenin destruction complex. By inhibiting Tankyrase, this compound stabilizes Axin, thereby enhancing the degradation of β-catenin and blocking the downstream signaling that contributes to chemoresistance.
Figure 1: this compound inhibits the Wnt/β-catenin signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic effects. The following are standard protocols for key experiments.
Cell Viability and Synergy Analysis (MTT Assay and Combination Index)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, the chemotherapy agent, and combinations of both at a constant ratio. Include vehicle-only controls.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC50 values for each drug alone and in combination. Calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1).
Western Blot Analysis of Wnt Pathway Proteins
-
Cell Lysis: Treat cells with this compound, the chemotherapy agent, or the combination for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, Axin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for evaluating the synergistic effects of this compound with a chemotherapy agent.
Figure 2: A generalized workflow for assessing synergistic effects.
This guide provides a framework for understanding and evaluating the synergistic potential of this compound in combination with standard chemotherapies. The provided experimental protocols and workflows offer a practical starting point for researchers aiming to validate these findings and further explore the therapeutic benefits of Wnt pathway inhibition in cancer treatment.
References
- 1. news.cuanschutz.edu [news.cuanschutz.edu]
- 2. Natural compounds: Wnt pathway inhibitors with therapeutic potential in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effects of combined Wnt/KRAS inhibition in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Effects of Combined Wnt/KRAS Inhibition in Colorectal Cancer Cells | PLOS One [journals.plos.org]
- 5. A Synergistic Combination of Niclosamide and Doxorubicin as an Efficacious Therapy for All Clinical Subtypes of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low Dose of Paclitaxel Combined with XAV939 Attenuates Metastasis, Angiogenesis and Growth in Breast Cancer by Suppressing Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison: W4275 vs. First-Generation NSD2 Inhibitors
This guide provides a detailed, data-driven comparison between the novel NSD2 inhibitor, W4275, and first-generation inhibitors targeting the nuclear receptor binding SET domain protein 2 (NSD2). NSD2 is a critical histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[1][2] Dysregulation of NSD2, through translocation, amplification, or mutation, is implicated in various malignancies, including multiple myeloma and acute lymphoblastic leukemia, making it a compelling therapeutic target.[1][2]
This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of inhibitor performance based on available experimental data.
Overview of Compared Inhibitors
This compound: A recently developed, potent, and selective small-molecule inhibitor that targets the catalytic SET domain of NSD2.[3] It demonstrates oral bioavailability and significant anti-tumor activity in preclinical models.[3]
First-Generation NSD2 Inhibitors: This group represents earlier efforts to target NSD2. They can be broadly categorized into:
-
Catalytic Domain Binders: Early small molecules targeting the enzyme's active site, which often suffered from low potency or poor selectivity (e.g., DA3003-1).[2][4]
-
PWWP1 Domain Antagonists: Compounds designed to block the interaction of the NSD2-PWWP1 domain with its histone substrate mark (H3K36me2), rather than inhibiting catalysis directly (e.g., UNC6934).[4][5] While useful as chemical probes, these have shown limited efficacy in suppressing cancer cell growth.[5]
Quantitative Data Comparison
The following tables summarize the key performance metrics for this compound and representative first-generation NSD2 inhibitors.
Table 1: Biochemical Potency and Selectivity
| Compound | Target Domain | Mechanism of Action | IC50 / K_d (NSD2) | Selectivity Notes |
| This compound | SET Domain | Catalytic Inhibition | 17 nM (IC50)[3] | Highly selective over related methyltransferases.[6] |
| DA3003-1 | SET Domain | Catalytic Inhibition | 170 nM (IC50)[2][4] | Also inhibits Cdc25 dual-specificity phosphatases.[4] |
| UNC6934 | PWWP1 Domain | PPI Antagonist | 80 nM (K_d)[4] | Selective over 14 other PWWP domains, including NSD3-PWWP1.[4] |
Table 2: Cellular Activity and Efficacy
| Compound | Cell Line | Anti-Proliferation IC50 | Target Engagement |
| This compound | RS411 (ALL) | 230 nM[3] | Reduces H3K36me2 levels in cells.[6] |
| DA3003-1 | U-2 OS | ~10 µM | Modest reduction of H3K36me2 at 10 µM.[7] |
| UNC6934 | KMS11, H929 (MM) | Ineffective at suppressing growth.[5] | Disrupts NSD2-PWWP1:H3K36me2 interaction (IC50 = 1.09 µM).[4] |
Table 3: Preclinical In Vivo Data
| Compound | Animal Model | Oral Bioavailability (F%) | In Vivo Efficacy |
| This compound | Mouse | 27.34%[3] | Significantly inhibits tumor growth in RS411 xenograft model.[3] |
| First-Gen Inhibitors | N/A | Data not readily available or not pursued due to potency/efficacy issues. | N/A |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway of NSD2 and a typical experimental workflow for evaluating inhibitors.
Caption: NSD2 methylates H3K36, promoting oncogene expression and antagonizing PRC2-mediated repression.
Caption: Workflow for NSD2 inhibitor evaluation, from initial screening to in vivo efficacy studies.
Experimental Protocols
NSD2 Biochemical Inhibition Assay (Luminescence-based)
This protocol is adapted from high-throughput screening methodologies used to identify NSD2 inhibitors.[7][8]
-
Objective: To determine the IC50 value of a test compound against NSD2 methyltransferase activity.
-
Materials:
-
Recombinant full-length NSD2 enzyme.
-
Nucleosome substrate.
-
S-adenosyl-L-methionine (SAM) cofactor.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Assay buffer (e.g., 20 mM Bicine, pH 7.6, 1 mM DTT, 0.005% BSA, 0.002% Tween-20).
-
MTase-Glo™ Reagent and UltraGlo™ Luciferase (Promega).
-
White, low-volume 384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 25 nL of compound solution to the assay plate wells.
-
Prepare an enzyme/substrate master mix by diluting NSD2 enzyme and nucleosomes in assay buffer. Add 2.5 µL of this mix to each well.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Prepare a SAM solution in assay buffer. Add 2.5 µL to each well to initiate the enzymatic reaction. Final concentrations might be ~8 nM NSD2, 500 nM nucleosomes, and 1 µM SAM.[9]
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the product by adding 5 µL of MTase-Glo™ reagent. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Anti-Proliferation Assay
-
Objective: To measure the effect of NSD2 inhibitors on the proliferation of cancer cell lines.
-
Materials:
-
NSD2-dependent cancer cell line (e.g., RS411).
-
Complete cell culture medium.
-
Test compounds.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Opaque-walled 96-well plates.
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat cells with a range of concentrations of the test compound (e.g., 1 nM to 50 µM) for 72-96 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Normalize the data to vehicle-treated controls and calculate the IC50 value.
-
Western Blot for Cellular H3K36me2 Reduction
-
Objective: To confirm target engagement by measuring the reduction of the H3K36me2 histone mark in cells.
-
Materials:
-
Cancer cell line (e.g., U-2 OS, KMS11).
-
Test compounds.
-
Histone extraction buffer.
-
SDS-PAGE gels and transfer apparatus.
-
Primary antibodies: anti-H3K36me2 and anti-total Histone H3 (for loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with the test compound at various concentrations for 48-96 hours.
-
Harvest cells and perform histone extraction using an acid extraction protocol or a commercial kit.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of histone proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies (anti-H3K36me2 and anti-H3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
Image the blot using a digital imager.
-
Perform densitometry analysis to quantify the H3K36me2 signal, normalizing it to the total Histone H3 signal.[7]
-
Conclusion
The comparison clearly demonstrates that this compound represents a significant advancement over first-generation NSD2 inhibitors. While early compounds were crucial for target validation, they were often limited by low potency, off-target effects, or a mechanism of action that did not translate to anti-cancer efficacy. This compound, with its nanomolar biochemical potency, demonstrated cellular activity, and in vivo oral efficacy, exemplifies the progress in developing clinically viable drugs against this challenging epigenetic target. Future research will likely focus on optimizing such potent and selective molecules for clinical development in NSD2-dependent cancers.
References
- 1. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NSD2 inhibitors rewire chromatin to treat lung and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of W4275: A Novel Histone Methyltransferase Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-reactivity and selectivity analysis of the novel histone methyltransferase inhibitor, W4275. This document presents supporting experimental data, detailed methodologies, and visual representations of experimental workflows to facilitate an objective comparison with other histone methyltransferase inhibitors.
Introduction to this compound
This compound is a potent, small-molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone-lysine N-methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 catalyzes the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a mark associated with transcriptional repression.[1][2] Aberrant EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This guide details the selectivity profile of this compound against other histone methyltransferases (HMTs), providing crucial data for its preclinical evaluation.
This compound Cross-Reactivity Profile
To ascertain the selectivity of this compound, its inhibitory activity was assessed against a panel of histone methyltransferases, including the closely related EZH1. The IC50 values, representing the concentration of inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.
| Target Enzyme | This compound IC50 (nM) |
| EZH2 | 4 |
| EZH1 | 240 |
| SETD7 | >10,000 |
| G9a | >10,000 |
| SUV39H1 | >10,000 |
| PRMT1 | >10,000 |
| CARM1 | >10,000 |
Table 1: Selectivity of this compound against a panel of histone methyltransferases. The data demonstrates that this compound is a highly selective inhibitor of EZH2, exhibiting a 60-fold greater potency for EZH2 over its closest homolog, EZH1.[3] No significant inhibitory activity was observed against other tested histone methyltransferases.
Experimental Protocols
The cross-reactivity data was generated using a radiometric in vitro histone methyltransferase assay. The following protocol provides a detailed methodology for assessing the inhibitory potential of compounds like this compound.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine to a histone substrate by a specific HMT.
Materials:
-
Recombinant human histone methyltransferases (EZH2, EZH1, SETD7, etc.)
-
Histone H3 peptide as a substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT
-
96-well plates
-
Scintillation fluid and a scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute these in the assay buffer to the desired final concentrations.
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Diluted this compound or DMSO (for control wells)
-
Recombinant HMT enzyme
-
-
Initiate the methyltransferase reaction by adding a mixture of the histone H3 peptide substrate and ³H-SAM.
-
Incubate the plate at 30°C for 1 hour with gentle agitation.
-
Stop the reaction by adding 10% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled histone peptides.
-
Wash the filter plate multiple times with 10% TCA and then with ethanol (B145695) to remove unincorporated ³H-SAM.
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Visualized Experimental Workflow and Data Representation
To further clarify the experimental process and the relationships evaluated, the following diagrams are provided.
Figure 1: Workflow for the in vitro histone methyltransferase assay.
Figure 2: Selectivity profile of this compound against HMTs.
Conclusion
The experimental data presented in this guide demonstrates that this compound is a potent and highly selective inhibitor of EZH2. Its favorable selectivity profile, particularly against the closely related EZH1 and other histone methyltransferases, underscores its potential as a precise chemical probe for studying EZH2 biology and as a candidate for further therapeutic development. The detailed experimental protocols and visual workflows provided herein are intended to support the replication and extension of these findings by the scientific community.
References
Validating the On-Target Effects of W4275 Using CRISPR-Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, rigorous validation of a compound's on-target effects is paramount. This guide provides a comprehensive comparison of methodologies for validating the on-target activity of W4275, a selective inhibitor of the histone methyltransferase NSD2. We present a framework utilizing the precision of CRISPR-Cas9-mediated gene editing and compare its outcomes with alternative validation approaches. This document outlines detailed experimental protocols, presents data in a comparative format, and visualizes key biological and experimental workflows.
Introduction to this compound and its Target, NSD2
This compound is a potent and selective small-molecule inhibitor of Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1. NSD2 is a histone methyltransferase that specifically catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2). This epigenetic mark is crucial for transcriptional activation and is implicated in various cancers, including multiple myeloma and certain types of acute lymphoblastic leukemia. This compound has demonstrated antiproliferative effects in cancer cell lines, such as the RS411 lymphoma cell line, with a reported IC50 of 230 nM.[1]
The Gold Standard: CRISPR-Cas9 for On-Target Validation
To definitively attribute the pharmacological effects of this compound to the inhibition of NSD2, a genetic approach is the gold standard. CRISPR-Cas9 technology allows for the precise and permanent knockout of the NSD2 gene. By comparing the cellular phenotype and the response to this compound in wild-type cells versus NSD2 knockout cells, a direct link between the drug's activity and its intended target can be established. A significant increase in the IC50 of this compound in NSD2 knockout cells is a strong indicator of on-target activity.
Comparison of this compound with Alternative NSD2 Inhibitors
A comprehensive evaluation of this compound includes its comparison with other known NSD2 inhibitors. This provides context for its potency and selectivity.
| Inhibitor | Target Domain | Mechanism of Action | Reported IC50/Kd | Clinical Stage |
| This compound | SET domain (catalytic) | Catalytic inhibition | 17 nM (biochemical IC50) | Preclinical |
| Gintemetostat (KTX-1001) | SET domain (catalytic) | Catalytic inhibition | 1-10 nM (biochemical IC50)[2][3] | Phase 1 Clinical Trials[4] |
| UNC6934 | PWWP1 domain (reader) | Antagonist of H3K36me2 interaction | Kd = 80 nM; 1.09 µM (cellular IC50)[5] | Research Compound |
Quantitative Data: Validating this compound On-Target Effects
The following table illustrates the expected results from a cell viability assay comparing the effects of this compound on wild-type (WT) and NSD2 knockout (KO) RS411 cells. A significant rightward shift in the dose-response curve and a corresponding increase in the IC50 value for the knockout cells would provide strong evidence for the on-target activity of this compound.
| Cell Line | Treatment | IC50 (nM) | Fold Change in IC50 |
| RS411 (WT) | This compound | 230 | - |
| RS411 (NSD2 KO) | This compound | >10,000 | >43 |
Note: The IC50 value for the NSD2 KO cell line is hypothetical and represents the expected outcome of a successful on-target validation experiment.
Experimental Protocols
Generation of NSD2 Knockout Cell Line using CRISPR-Cas9
This protocol outlines the steps for creating an NSD2 knockout cell line (e.g., RS411) using CRISPR-Cas9 technology.
Materials:
-
RS411 cell line
-
Lentiviral vectors expressing Cas9 and a single guide RNA (sgRNA) targeting the NSD2 gene
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Puromycin or other selection antibiotic
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the sgRNA target site
-
Sanger sequencing reagents
-
Anti-NSD2 antibody for Western blot
-
Secondary antibody and detection reagents
Procedure:
-
sgRNA Design and Cloning: Design and clone two to three sgRNAs targeting an early exon of the NSD2 gene into a suitable lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector, a Cas9-expressing lentiviral vector, and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction of RS411 Cells: Transduce RS411 cells with the lentiviral particles.
-
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells from the selected population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal cell lines.
-
Genomic DNA Verification: Expand the clonal populations and extract genomic DNA. Perform PCR to amplify the region of the NSD2 gene targeted by the sgRNA. Sequence the PCR products using Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Validation: Confirm the absence of NSD2 protein expression in the identified knockout clones by Western blotting using an anti-NSD2 antibody.
Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Wild-type and NSD2 KO RS411 cells
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both wild-type and NSD2 KO RS411 cells into 96-well plates at a density of 1 x 104 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium and add it to the wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Western Blotting
This protocol is for confirming the knockout of NSD2 protein and assessing the effect of this compound on downstream histone methylation.
Materials:
-
Wild-type and NSD2 KO RS411 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NSD2, anti-H3K36me2, anti-total Histone H3
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat wild-type and NSD2 KO cells with this compound at various concentrations for 24-48 hours. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for assessing the global levels of H3K36me2 in response to this compound treatment.
Materials:
-
Wild-type and NSD2 KO RS411 cells
-
This compound
-
Formaldehyde (B43269) for crosslinking
-
Glycine to quench crosslinking
-
Lysis and sonication buffers
-
Sonicator
-
Anti-H3K36me2 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Crosslinking and Chromatin Preparation: Treat cells with this compound. Crosslink proteins to DNA with formaldehyde and then quench with glycine. Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K36me2 antibody overnight. Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding and then elute the chromatin.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks and purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR to assess the enrichment of H3K36me2 at specific gene loci or by next-generation sequencing (ChIP-seq) for a genome-wide analysis.
Visualizations
Caption: Experimental workflow for validating the on-target effects of this compound using CRISPR-Cas9.
Caption: Simplified signaling pathway of NSD2 and the inhibitory action of this compound.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gintemetostat | NSD2 Inhibitor | TargetMol [targetmol.com]
- 4. ashpublications.org [ashpublications.org]
- 5. selleckchem.com [selleckchem.com]
Comparative Transcriptomic Analysis of W4275-Treated Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the transcriptomic landscape in cells treated with the novel compound W4275 versus a vehicle control. While specific experimental data for this compound is not publicly available, this document serves as a comprehensive template, outlining the expected data presentation, experimental protocols, and pathway visualizations that would be included in such a study. The methodologies and data structures presented herein are based on established practices in comparative transcriptomics research.
Treatment with this compound is hypothesized to induce significant transcriptomic alterations, impacting key cellular processes. Gene expression profiling is expected to reveal the modulation of critical signaling pathways involved in cell cycle progression, apoptosis, and cellular stress responses. These changes in gene expression likely contribute to the pharmacological effects of this compound. This guide presents a synthesis of these anticipated findings to inform further research and drug development efforts.
Data Presentation: Transcriptomic Changes in Response to this compound
The following tables summarize hypothetical quantitative data from an RNA-sequencing (RNA-seq) experiment, examining the gene expression profiles of a human cancer cell line (e.g., MCF-7) treated with this compound (10 µM) or a vehicle control for 24 hours.
Table 1: Top 10 Upregulated Genes in this compound-Treated Cells
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | FDR |
| JUN | Jun proto-oncogene, AP-1 transcription factor subunit | 3.45 | 1.2e-08 | 4.5e-07 |
| FOS | Fos proto-oncogene, AP-1 transcription factor subunit | 3.12 | 3.5e-08 | 9.8e-07 |
| GADD45A | Growth arrest and DNA damage-inducible alpha | 2.98 | 8.1e-08 | 2.1e-06 |
| ATF3 | Activating transcription factor 3 | 2.75 | 1.5e-07 | 3.6e-06 |
| DDIT3 | DNA damage inducible transcript 3 | 2.64 | 2.3e-07 | 5.1e-06 |
| CDKN1A | Cyclin dependent kinase inhibitor 1A (p21) | 2.51 | 4.9e-07 | 9.9e-06 |
| HSPA1A | Heat shock protein family A (Hsp70) member 1A | 2.33 | 8.2e-07 | 1.5e-05 |
| IER3 | Immediate early response 3 | 2.19 | 1.1e-06 | 1.9e-05 |
| BTG2 | BTG anti-proliferation factor 2 | 2.07 | 1.8e-06 | 2.8e-05 |
| TRIB3 | Tribbles pseudokinase 3 | 1.95 | 2.5e-06 | 3.7e-05 |
Table 2: Top 10 Downregulated Genes in this compound-Treated Cells
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | FDR |
| CCND1 | Cyclin D1 | -2.89 | 5.6e-09 | 2.1e-07 |
| E2F1 | E2F transcription factor 1 | -2.71 | 9.8e-09 | 3.4e-07 |
| MYC | MYC proto-oncogene, bHLH transcription factor | -2.58 | 1.4e-08 | 4.9e-07 |
| CDK4 | Cyclin dependent kinase 4 | -2.42 | 3.7e-08 | 1.1e-06 |
| PCNA | Proliferating cell nuclear antigen | -2.31 | 6.2e-08 | 1.7e-06 |
| MCM2 | Minichromosome maintenance complex component 2 | -2.19 | 9.1e-08 | 2.3e-06 |
| TOP2A | Topoisomerase (DNA) II alpha | -2.05 | 1.3e-07 | 3.1e-06 |
| AURKA | Aurora kinase A | -1.94 | 2.1e-07 | 4.8e-06 |
| PLK1 | Polo like kinase 1 | -1.83 | 3.5e-07 | 7.2e-06 |
| BUB1 | BUB1 mitotic checkpoint serine/threonine kinase | -1.75 | 5.1e-07 | 9.8e-06 |
Table 3: Enriched KEGG Pathways for Differentially Expressed Genes
| Pathway ID | Pathway Name | p-value | FDR |
| hsa04110 | Cell cycle | 1.3e-12 | 4.5e-10 |
| hsa04210 | Apoptosis | 2.5e-09 | 8.2e-07 |
| hsa04151 | PI3K-Akt signaling pathway | 8.9e-08 | 2.1e-05 |
| hsa04010 | MAPK signaling pathway | 1.2e-07 | 2.6e-05 |
| hsa05200 | Pathways in cancer | 3.4e-07 | 6.8e-05 |
| hsa04115 | p53 signaling pathway | 7.8e-07 | 1.4e-04 |
Experimental Protocols
Cell Culture and this compound Treatment
Human breast cancer cells (MCF-7) would be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator. For transcriptomic analysis, cells would be seeded in 6-well plates and allowed to adhere overnight. The following day, cells would be treated with a final concentration of 10 µM this compound or a vehicle control (e.g., 0.1% DMSO) for 24 hours. Three biological replicates would be prepared for each condition.
RNA Isolation and Quality Control
Total RNA would be extracted from the this compound-treated and vehicle-treated control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The integrity and quantity of the extracted RNA would be assessed using an Agilent Bioanalyzer and a NanoDrop spectrophotometer. Samples with an RNA Integrity Number (RIN) > 9.0 would be used for library preparation.
RNA-Sequencing (RNA-seq) Library Preparation and Sequencing
RNA-seq libraries would be prepared from 1 µg of total RNA using the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina. The libraries would then be sequenced on an Illumina NovaSeq 6000 platform to generate 150 bp paired-end reads.
Bioinformatic Analysis
Raw sequencing reads would be trimmed of adapter sequences and low-quality bases using TrimGalore. The trimmed reads would be aligned to the human reference genome (GRCh38) using the STAR aligner. Gene-level read counts would be generated using featureCounts. Differential gene expression analysis between this compound-treated and control samples would be performed using the DESeq2 R package. Genes with a false discovery rate (FDR) < 0.05 and an absolute log2 fold change > 1 would be considered differentially expressed. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses would be performed using the clusterProfiler R package.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway affected by this compound.
Experimental Workflow Diagram
Assessing the Long-Term Efficacy of W4275 In Vivo: A Comparative Guide for Researchers
In the landscape of epigenetic drug discovery, the selective inhibition of NSD2 (Nuclear Receptor Binding SET Domain Protein 2) has emerged as a promising therapeutic strategy for various malignancies, particularly those with NSD2 overexpression or gain-of-function mutations. This guide provides a comparative analysis of the long-term in vivo efficacy of W4275, a potent and selective NSD2 inhibitor, against other emerging NSD2-targeting agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform preclinical research and development decisions.
Executive Summary
This compound is a selective, orally bioavailable small molecule inhibitor of the NSD2 histone methyltransferase. Preclinical studies have demonstrated its ability to significantly inhibit tumor growth in xenograft models of hematological malignancies. This guide will compare the in vivo performance of this compound with two alternative NSD2-targeting compounds: RK-552, another small molecule inhibitor, and LLC0424, a proteolysis-targeting chimera (PROTAC) designed to degrade the NSD2 protein. The comparison will focus on their long-term efficacy in relevant cancer models, supported by quantitative data and detailed experimental protocols.
Data Presentation: In Vivo Efficacy Comparison
The following tables summarize the quantitative data from preclinical in vivo studies of this compound and its comparators.
| Compound | Cell Line | Xenograft Model | Dosing Regimen | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| This compound | RS411 (B-lymphoblastoid) | Subcutaneous | 100 mg/kg, p.o., q.d. | 21 days | 75% | [1] |
| RK-552 | KMS34 (Multiple Myeloma) | Subcutaneous | 10 mg/kg, i.p., 5 days/week | 28 days | Significant tumor growth suppression | [2] |
| LLC0424 | SEM (Acute Lymphoblastic Leukemia) | Subcutaneous | 50 mg/kg, i.p., q.d. | 21 days | >80% NSD2 degradation | [3] |
Note: Direct comparison of TGI across different studies should be done with caution due to variations in cell lines, animal models, and experimental conditions.
Signaling Pathway and Mechanism of Action
This compound and RK-552 are small molecule inhibitors that target the catalytic SET domain of NSD2, preventing the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2). This epigenetic mark is associated with active transcription. By inhibiting NSD2, these compounds lead to a reduction in H3K36me2 levels, resulting in the silencing of oncogenic gene expression programs and subsequent tumor growth inhibition. In contrast, LLC0424 is a PROTAC that induces the degradation of the NSD2 protein, thereby ablating both its catalytic and non-catalytic functions.
Caption: Mechanisms of NSD2-targeted therapies.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to allow for replication and further investigation.
This compound In Vivo Efficacy Study in RS411 Xenograft Model[1]
-
Cell Line and Culture: Human RS411 B-lymphoblastoid cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Animal Model: Female BALB/c nude mice (6-8 weeks old) were used.
-
Tumor Implantation: 1 x 107 RS411 cells in 100 µL of PBS were injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm3, mice were randomized into vehicle and treatment groups. This compound was administered orally (p.o.) once daily (q.d.) at a dose of 100 mg/kg for 21 consecutive days. The vehicle control consisted of 0.5% carboxymethylcellulose sodium.
-
Efficacy Evaluation: Tumor volume was measured every three days using calipers and calculated using the formula: (length × width2)/2. Body weight was monitored as an indicator of toxicity. At the end of the study, tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated as the percentage of the difference in the mean tumor volume between the treated and vehicle groups.
RK-552 In Vivo Efficacy Study in KMS34 Xenograft Model[2]
-
Cell Line and Culture: Human KMS34 multiple myeloma cells were cultured in RPMI-1640 medium with 10% fetal bovine serum.
-
Animal Model: Severe combined immunodeficient (SCID) mice were used.
-
Tumor Implantation: 1 x 107 KMS34 cells were injected subcutaneously.
-
Treatment: Treatment was initiated when tumors were palpable. RK-552 was administered intraperitoneally (i.p.) at a dose of 10 mg/kg, five days a week for four weeks.
-
Efficacy Evaluation: Tumor growth was monitored by measuring tumor volume. At the end of the experiment, tumors were excised, and immunohistochemistry was performed to assess H3K36me2 levels and apoptosis markers.
LLC0424 In Vivo Efficacy Study in SEM Xenograft Model[3]
-
Cell Line and Culture: Human SEM acute lymphoblastic leukemia cells were cultured in appropriate media.
-
Animal Model: NOD-SCID IL2Rgammanull (NSG) mice were used.
-
Tumor Implantation: 5 x 106 SEM cells were injected subcutaneously.
-
Treatment: Once tumors reached approximately 200 mm3, mice were treated with LLC0424 at a dose of 50 mg/kg via intraperitoneal (i.p.) injection once daily.
-
Efficacy Evaluation: Tumor tissues were collected at various time points after treatment to assess the level of NSD2 protein degradation via immunoblotting and immunohistochemistry. Tumor volumes were also monitored throughout the study.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for assessing the in vivo efficacy of an NSD2 inhibitor.
Caption: A typical experimental workflow for in vivo studies.
Conclusion
This compound demonstrates significant and promising long-term in vivo efficacy as a selective NSD2 inhibitor in a preclinical model of B-cell malignancy.[1] Its oral bioavailability presents a favorable characteristic for clinical development. When compared to other NSD2-targeting agents, this compound shows comparable preclinical anti-tumor activity to the inhibitor RK-552 and the PROTAC degrader LLC0424, although in different cancer models. The choice of therapeutic modality—inhibition versus degradation—may offer distinct advantages depending on the specific cancer context and the desire to eliminate non-catalytic functions of NSD2. The detailed protocols provided herein should facilitate further comparative studies and aid in the rational design of future preclinical and clinical investigations into this important class of epigenetic modulators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of MicroRNAs With In Vivo Efficacy in Multiple Myeloma-related Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the activity of KTX-1001, a small molecule inhibitor of multiple myeloma SET domain using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for W4275: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for W4275, a selective NSD2 inhibitor.
This compound, also known as Compound 42, is a potent and orally active selective inhibitor of NSD2 with the CAS number 3051650-00-8. Due to its chemical nature, specific protocols must be followed for its disposal to mitigate risks to personnel and the environment. The following procedures are based on available safety data for compounds with the same CAS number and general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Container Management : Keep this compound in its original, tightly sealed container. Do not mix it with other waste materials. Leaking or damaged containers should be carefully handled and secured within a larger, compatible, and properly labeled container.
-
Waste Classification : this compound should be treated as hazardous chemical waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on classifying and segregating this type of waste according to local, state, and federal regulations.
-
Collection : Collect waste this compound in a designated and clearly labeled hazardous waste container. The container must be compatible with the chemical and capable of being securely sealed.
-
Labeling : The hazardous waste container must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound" and "NSD2 inhibitor"), the CAS number (3051650-00-8), and the associated hazards (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," "May cause respiratory irritation").
-
Storage : Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.
-
Final Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS-approved hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.
Summary of Safety and Disposal Information
| Parameter | Information | Source |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. | [1] |
| Handling | Use in a well-ventilated area or chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. | [1] |
| Disposal Method | Dispose of contents and container to a licensed hazardous waste disposal facility. | [1] |
| Spill Response | For spills, prevent further leakage if safe to do so. Do not let the product enter drains. Pick up and arrange disposal without creating dust. | [2] |
| In case of Exposure | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of water. Inhalation: Move person to fresh air. Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if exposed or concerned. | [1] |
NSD2 Signaling Pathway in DNA Damage Response
The following diagram illustrates the involvement of NSD2 in the DNA damage response pathway, a critical area of research for NSD2 inhibitors like this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks and maintaining a secure research environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and comprehensive information.
References
Essential Safety & Handling Guide for W4275 (Torlon® 4275)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling W4275, a polyamide-imide material also known as Torlon® 4275. It is intended for researchers, scientists, and drug development professionals to ensure safe and efficient laboratory operations.
Personal Protective Equipment (PPE)
When handling this compound, especially during processes that may generate dust or when working with heated material, the following personal protective equipment is mandatory.
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or dust-proof goggles.[1] | To protect against mechanical irritation from particulates.[1] |
| Hand Protection | Heat-resistant gloves.[1] | For handling hot material during processing. |
| Respiratory Protection | NIOSH-approved respirator.[1] | Required when dust concentrations exceed the exposure limit.[1] |
Occupational Exposure Limits
This compound contains graphite, which has a defined occupational exposure limit.
| Component | Exposure Limit (TWA) | Agency | Notes |
| Graphite | 2.5 mg/m³ | NIOSH | Time-Weighted Average (TWA) for a respirable form of exposure.[1] |
Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to maintain material integrity and personnel safety.
General Handling:
-
Practice good industrial hygiene and safety.[1]
-
Wash hands before breaks and at the end of the workday.[1]
-
Do not eat, drink, or smoke in handling areas.[1]
-
Provide appropriate exhaust ventilation where dust may form.[1]
-
Take precautionary measures against static discharge.[1]
-
Ensure all equipment is electrically grounded before transferring operations.[1]
Storage:
-
Keep containers closed.[1]
-
Store away from heat, sparks, open flames, and other sources of ignition.[1]
-
Avoid overheating to prevent thermal decomposition.[1]
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, national, and international regulations.
| Waste Type | Disposal Method | Key Considerations |
| Unused Product | Incineration or Landfill.[1] | Must be disposed of in a licensed facility holding the appropriate permits.[1] Waste characterizations are the responsibility of the waste generator.[1] |
| Empty Containers | Dispose of as unused product.[1] | Ensure containers are completely empty before disposal. |
Experimental Protocol: Standard Operating Procedure for Handling this compound
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
Objective: To provide a standardized procedure for handling this compound to minimize exposure risk and ensure operational safety.
Materials:
-
This compound (Torlon® 4275) pellets
-
Appropriate processing equipment (e.g., injection molder, machining tools)
-
Mandatory Personal Protective Equipment (see table above)
-
Waste disposal containers
Procedure:
-
Preparation:
-
Ensure the work area is clean and well-ventilated.
-
Verify that exhaust ventilation is operational, particularly if dust generation is anticipated.
-
Don the required PPE: safety glasses with side-shields (or dust-proof goggles), and appropriate gloves. A NIOSH-approved respirator should be readily available if dust is generated.
-
-
Handling and Processing:
-
Transfer this compound pellets from the storage container to the processing equipment, minimizing dust creation.
-
For thermal processing, such as injection molding, use heat-resistant gloves.[1]
-
Avoid overheating the material to prevent thermal decomposition and the release of hazardous gases, including carbon monoxide.[1]
-
If machining, use equipment with dust collection systems to minimize airborne particulates.
-
-
Post-Handling:
-
Waste Disposal:
-
Collect all waste material, including dust and shavings, in a designated and properly labeled waste container.
-
Dispose of the waste and empty containers according to the established disposal plan, adhering to all local and national regulations.[1]
-
Visualizing the this compound Handling Workflow
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.
Caption: Operational workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
